tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYBJHYEACLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Azepane Annexe: A Senior Application Scientist's In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction: The Rising Significance of the Azepane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogenous heterocycles, such as pyrrolidines and piperidines, are ubiquitous in drug candidates, the seven-membered azepane ring system has emerged as a comparatively underexplored yet highly valuable scaffold.[1] Its inherent conformational flexibility and larger spatial projection offer unique opportunities for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and accessing novel intellectual property. The strategic incorporation of the azepane motif can lead to compounds with enhanced biological activity and improved drug-like properties.[1]
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS No: 1065608-51-6) is a key building block in this endeavor.[2][3] The presence of a Boc-protected amine allows for its seamless integration into multi-step synthetic sequences, while the primary alcohol functionality serves as a versatile handle for further chemical elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of a robust and scalable synthetic pathway to this valuable intermediate. We will delve into the mechanistic underpinnings of the key transformations, provide field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, 1 , points towards the pivotal precursor, tert-butyl 4-oxoazepane-1-carboxylate, 2 . This strategy hinges on the well-established and highly chemoselective reduction of a ketone to a primary alcohol.
The primary advantage of this approach lies in the commercial availability and scalable synthesis of the azepan-4-one precursor 2 . A well-documented industrial process for the preparation of 2 involves the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate.[4] This method is noted for its safety, cost-effectiveness, and convenience, making it an ideal starting point for a robust synthetic campaign.[4]
Part 1: Synthesis of the Key Precursor, tert-Butyl 4-oxoazepane-1-carboxylate
The synthesis of the azepan-4-one ring system is a critical first stage. While several methods exist for the construction of azepane rings, including photochemical dearomative ring expansion of nitroarenes, the ring expansion of a readily available piperidone precursor offers a more direct and scalable route for this specific target.[1][4]
The industrial synthesis of tert-butyl 4-oxoazepane-1-carboxylate is based on the reaction of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate. This reaction proceeds via a homologation mechanism, effectively inserting a carbon atom into the piperidine ring to form the desired seven-membered azepane.
This process has been successfully scaled to produce over 33 kg of the final product with a good overall yield, demonstrating its industrial viability.[4] For the purposes of this guide, we will consider tert-butyl 4-oxoazepane-1-carboxylate as a readily available starting material.
Part 2: The Core Transformation: Reduction of the Carbonyl Group
The conversion of the 4-oxoazepane to the 4-(hydroxymethyl)azepane is the central transformation in this synthesis. This requires the reduction of a ketone to a primary alcohol. A direct one-step reduction is not feasible. Therefore, a two-step sequence is necessary:
-
Carbonyl to Alkene Transformation: A Wittig reaction or a Horner-Wadsworth-Emmons reaction can be employed to convert the ketone into an exocyclic methylene group.
-
Alkene to Alcohol Transformation: The resulting alkene can then be converted to the primary alcohol via hydroboration-oxidation.
However, a more direct and commonly employed strategy involves the reduction of an ester functionality. This necessitates the conversion of the ketone to an ester, for instance, via a haloform reaction followed by esterification, or through a Reformatsky-type reaction. Once the corresponding ester, for example, tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate, is obtained, it can be reduced to the primary alcohol.
For the purpose of this guide, we will focus on the reduction of the ketone to a secondary alcohol, tert-butyl 4-hydroxyazepane-1-carboxylate, which is a closely related and valuable building block. The principles discussed are directly applicable to the reduction of an aldehyde intermediate, which would be formed in the process of reducing an ester.
Choice of Reducing Agent: A Mechanistic Perspective
The selection of the appropriate reducing agent is critical for the success of this transformation. The two most common hydride-based reducing agents in this context are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5]
-
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[6] It is capable of reducing aldehydes and ketones to their corresponding alcohols but is generally unreactive towards esters, carboxylic acids, and amides under standard conditions.[5][6] This chemoselectivity is advantageous when other reducible functional groups are present in the molecule. The reaction is typically carried out in protic solvents like methanol or ethanol.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent.[7] It readily reduces a wide range of carbonyl-containing functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[7] Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), and it reacts violently with protic solvents like water and alcohols.[7]
For the reduction of the ketone in tert-butyl 4-oxoazepane-1-carboxylate, sodium borohydride is the reagent of choice . Its ease of handling, safety profile, and sufficient reactivity for ketone reduction make it ideal for this transformation. The use of the more powerful LiAlH₄ would be unnecessary and introduce unnecessary hazards.[7]
Mechanism of Sodium Borohydride Reduction
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Physicochemical Properties and Applications of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a bifunctional organic compound featuring a seven-membered azepane ring. This saturated heterocycle is N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups—a sterically hindered, acid-labile carbamate and a versatile primary alcohol—makes it a valuable and strategic building block in modern medicinal chemistry.
Its significance lies in its ability to introduce a flexible, non-aromatic, seven-membered ring scaffold into complex molecules. Such scaffolds are of increasing interest in drug discovery for their potential to access novel chemical space and improve pharmacokinetic properties. Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[2] The azepane moiety can serve as a component of the linker connecting the two recognition ligands, influencing the molecule's conformation, solubility, and cell permeability.
This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, synthetic considerations, and chemical reactivity of this compound, designed for researchers and scientists in drug development and synthetic chemistry.
Chemical Identity and Core Properties
Accurate identification and understanding of fundamental physicochemical properties are critical for the effective use of any chemical building block.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1065608-51-6[1] |
| Molecular Formula | C₁₂H₂₃NO₃[1][3] |
| Molecular Weight | 229.32 g/mol [1] |
| Monoisotopic Mass | 229.1678 Da[3] |
The molecule's properties, such as lipophilicity and polarity, are key predictors of its behavior in both reaction media and biological systems. These are summarized below.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.5 | [3] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 3 | [5] |
Note: TPSA value is based on the structurally analogous tert-butyl 4-hydroxyazepane-1-carboxylate.
Spectroscopic and Analytical Characterization
Structural verification is paramount to ensure the integrity of starting materials in a synthetic campaign. The following sections describe the expected spectroscopic signatures for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions corresponding to the alcohol and carbamate moieties.
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching, broad | 3500 - 3200 |
| Alkyl (C-H) | Stretching | 2950 - 2850 |
| Carbamate (C=O) | Stretching | 1700 - 1670 |
| Alcohol (C-O) | Stretching | 1070 - 1030 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the conformational flexibility of the seven-membered azepane ring, the proton signals for the ring methylene groups are expected to be complex, likely appearing as broad multiplets.
Table 4: Predicted ¹H-NMR Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.45 | Singlet | 9H |
| Azepane Ring Protons | 1.50 - 1.90 | Multiplet | ~7H |
| -CH₂-N(Boc)- | 3.20 - 3.50 | Multiplet | 4H |
| -CH₂-OH | ~3.55 | Doublet | 2H |
| -OH | Variable | Broad Singlet | 1H |
Table 5: Predicted ¹³C-NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Atom | Predicted Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~28.5 |
| Azepane Ring Carbons | 30 - 48 |
| -C H₂-OH | ~65.0 |
| -C (CH₃)₃ | ~79.5 |
| N-C =O | ~155.8 |
Note: Predicted NMR shifts are estimations based on standard chemical shift tables and data from similar structures.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to be readily observed as protonated or sodiated adducts.
Table 6: Predicted m/z for Common Adducts
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₂₄NO₃⁺ | 230.1751 |
| [M+Na]⁺ | C₁₂H₂₃NNaO₃⁺ | 252.1570 |
Values are based on high-resolution mass spectrometry predictions.[3]
Synthesis and Purification
Synthetic Strategy
While multiple synthetic routes are possible, a common and efficient strategy involves the functionalization of a pre-formed azepane core. A plausible and scalable approach begins with the ring expansion of a commercially available piperidine derivative to form an azepan-4-one, followed by olefination and subsequent hydroboration-oxidation or reduction of a corresponding ester to yield the primary alcohol. A key precursor, tert-butyl 4-oxoazepane-1-carboxylate, can be prepared on a large scale via the ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[9][10][11]
Caption: Plausible synthetic workflow for the target compound.
Representative Experimental Protocol: Ester Reduction
This protocol describes the final step in the proposed synthesis, the reduction of an ester precursor to the target primary alcohol.
-
Reaction Setup: To a solution of tert-butyl 4-(methoxycarbonyl)azepane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 1 M NaOH solution, and then more water.
-
Extraction: Dilute the mixture with ethyl acetate and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity and Applications in Drug Discovery
Key Reactive Sites
The molecule's utility stems from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the primary alcohol.
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[12] It is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to unmask the secondary amine.[13] This free amine can then participate in reactions such as amide bond formation, reductive amination, or alkylation.
-
Primary Alcohol: The hydroxymethyl group is a versatile handle for further elaboration. It can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid using stronger oxidants such as Jones reagent (chromic acid).[14][15][16][17] Alternatively, it can be converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or it can be used to form ether or ester linkages.
Caption: Key reaction pathways for the molecule's functional groups.
Role as a Medicinal Chemistry Building Block
The azepane ring provides a three-dimensional, flexible scaffold that can be advantageous for optimizing ligand-protein interactions. As a linker component in PROTACs, the choice of the linker is critical for dictating the distance and relative orientation between the target protein and the E3 ligase, which ultimately determines the efficiency of protein degradation.[18] This building block allows for the systematic exploration of linker space, enabling the synthesis of PROTAC libraries to identify candidates with optimal degradation activity.[1][19][20][21]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar compounds provide a strong basis for safe handling procedures.
Table 7: GHS Hazard Information (Inferred from Analogs)
| Hazard Class | Statement | GHS Code |
|---|---|---|
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Source: Hazard information is based on GHS classifications for related azepane derivatives.[4]
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
Storage:
-
Store at room temperature in a dry, well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption.
Conclusion
This compound is a highly valuable building block for drug discovery and development. Its well-defined reactive handles—an acid-labile Boc group and a versatile primary alcohol—provide synthetic chemists with orthogonal points for molecular elaboration. The incorporation of the flexible seven-membered azepane ring offers a strategic advantage for creating molecules with novel three-dimensional shapes, which is particularly relevant in the rational design of linkers for PROTACs and other complex therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile is essential for its effective application in the synthesis of next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-butyl 4-Oxoazepane-1-carboxylate [oakwoodchemical.com]
- 11. appretech.com [appretech.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 15. jackwestin.com [jackwestin.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studymind.co.uk [studymind.co.uk]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 21. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structural Analysis and Conformation of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction
Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. As a derivative of the seven-membered azepane ring, its structural and conformational properties are of significant interest to researchers. The azepane scaffold is present in a number of biologically active compounds and approved drugs.[1] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, which can be critical for molecular recognition and biological activity.[2] This guide provides a comprehensive analysis of the synthesis, structural features, and conformational landscape of this compound, offering valuable insights for its application in the development of novel therapeutics.
Proposed Synthesis
A practical and scalable synthesis of this compound can be envisioned starting from the commercially available tert-butyl 4-oxoazepane-1-carboxylate. This synthetic approach involves a key reduction step to introduce the hydroxymethyl group.
Experimental Protocol: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Structural Analysis: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.
-
tert-Butyl Group: A sharp singlet integrating to nine protons is anticipated around δ 1.45 ppm, characteristic of the magnetically equivalent methyl protons of the Boc protecting group.
-
Hydroxymethyl Group: A doublet corresponding to the two protons of the -CH₂OH group is expected, likely in the range of δ 3.4-3.6 ppm. The coupling will be to the methine proton at the C4 position. The hydroxyl proton (-OH) will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Azepane Ring Protons: The protons on the seven-membered ring will present as a series of complex multiplets due to extensive spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C7) are expected to be deshielded by the electron-withdrawing carbamate group and appear in the δ 3.2-3.8 ppm range. The remaining ring protons (on C3, C4, C5, and C6) will likely resonate between δ 1.3 and 2.0 ppm.
The carbon NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (Boc) | ~155 | Characteristic of a carbamate carbonyl carbon. |
| Quaternary (Boc) | ~79 | The quaternary carbon of the tert-butyl group. |
| Methyl (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
| C2, C7 (Azepane) | ~45-55 | Carbons adjacent to the nitrogen atom, deshielded by the carbamate. |
| C4 (Azepane) | ~35-45 | The methine carbon bearing the hydroxymethyl group. |
| C3, C5, C6 (Azepane) | ~25-35 | The remaining methylene carbons of the azepane ring. |
| Hydroxymethyl (-CH₂OH) | ~60-65 | The carbon of the primary alcohol, deshielded by the oxygen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ range will correspond to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl group of the Boc protecting group.
-
C-O Stretch: An absorption in the 1000-1200 cm⁻¹ region will correspond to the C-O stretching vibration of the alcohol.
-
C-N Stretch: A moderate absorption around 1100-1300 cm⁻¹ can be attributed to the C-N stretching of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion: The expected monoisotopic mass of this compound (C₁₂H₂₃NO₃) is approximately 229.1678 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z ≈ 230.1751.
-
Fragmentation: Common fragmentation pathways would involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). The loss of water (-18 Da) from the hydroxymethyl group is also a plausible fragmentation.
Conformational Analysis of the Azepane Ring
The seven-membered azepane ring is inherently flexible and can adopt several low-energy conformations.[2] The two most commonly discussed conformations are the chair and the boat forms, along with various twist-chair and twist-boat intermediates. The presence of bulky substituents, such as the N-Boc group and the 4-hydroxymethyl group, will significantly influence the conformational equilibrium.
Ring Puckering and Pseudorotation
The conformational landscape of cyclic molecules is often described by puckering parameters. For a seven-membered ring like azepane, the out-of-plane deviations of the ring atoms from a mean plane define its conformation.[3][4] The interconversion between different conformations often occurs through a process called pseudorotation, which involves concerted changes in the ring's torsional angles.[3]
Influence of Substituents
-
N-Boc Group: The bulky tert-butoxycarbonyl group attached to the nitrogen atom introduces significant steric hindrance. This will influence the puckering of the ring and may favor conformations that minimize steric interactions with the adjacent ring protons.
-
4-Hydroxymethyl Group: The hydroxymethyl substituent at the C4 position can exist in either an axial or equatorial-like orientation. The preference for one over the other will depend on the overall ring conformation and potential intramolecular hydrogen bonding interactions. Computational studies on related substituted azepanes have shown that the interplay of steric and electronic effects dictates the preferred conformation.[5]
Predicted Dominant Conformation
Based on the analysis of related substituted seven-membered rings, it is likely that this compound exists as a dynamic equilibrium of several chair and twist-chair conformations. The hydroxymethyl group would likely favor an equatorial-like position to minimize steric clashes with the rest of the ring. The exact energetic landscape and the dominant conformer can be more definitively determined through computational modeling (e.g., Density Functional Theory) and advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.
Experimental Protocols for Characterization
The following are detailed, generalized protocols for the spectroscopic characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the neat sample can be analyzed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ionization source of a mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Visualizations
Proposed Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jopir.in [jopir.in]
- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, experimental protocols, and theoretical grounding. The CAS number for this compound is 1065608-51-6, and its molecular formula is C₁₂H₂₃NO₃.[1]
Introduction to the Spectroscopic Analysis
Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structure. For a molecule such as this compound, which possesses a flexible seven-membered azepane ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a hydroxymethyl substituent, NMR provides critical insights into the chemical environment of each proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra, correlating the observed chemical shifts, multiplicities, and coupling constants to the specific structural features of the molecule.
Molecular Structure and NMR Correlation
The structure of this compound presents several distinct regions for NMR analysis: the azepane ring protons, the methine proton at the 4-position, the methylene protons of the hydroxymethyl group, and the characteristic signals of the N-Boc protecting group.
Figure 1: Chemical structure of this compound.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.87 – 3.78 | m | 1H | Azepane Ring Proton |
| 3.73 – 3.63 | m | 2H | -CH₂OH |
| 3.40 – 3.26 | m | 2H | Azepane Ring Protons |
| 1.99 – 1.73 | m | 4H | Azepane Ring Protons |
| 1.67 – 1.48 | m | 3H | Azepane Ring Protons |
| 1.46 | s | 9H | -C(CH₃)₃ |
| 1.45 – 1.32 | m | 1H | Azepane Ring Proton |
Table 1: ¹H NMR Spectral Data for this compound.[2]
Interpretation of the ¹H NMR Spectrum:
-
The tert-Butyl Group: A prominent singlet is observed at 1.46 ppm, integrating to nine protons. This is the characteristic signal for the three equivalent methyl groups of the tert-butyl moiety of the Boc protecting group.[2] The singlet nature arises from the absence of adjacent protons for spin-spin coupling.
-
The Hydroxymethyl Group: The two protons of the hydroxymethyl (-CH₂OH) group appear as a multiplet in the range of 3.73 – 3.63 ppm.[2] The multiplicity is due to coupling with the adjacent methine proton on the azepane ring.
-
Azepane Ring Protons: The protons on the seven-membered azepane ring give rise to a series of complex multiplets spanning from approximately 1.32 to 3.87 ppm.[2] This complexity is a result of extensive spin-spin coupling between adjacent non-equivalent protons and the conformational flexibility of the azepane ring. The protons on the carbons adjacent to the nitrogen atom are typically shifted downfield due to the electron-withdrawing effect of the nitrogen.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum was acquired in CDCl₃ at 126 MHz. The chemical shifts are reported in ppm relative to the solvent signal (77.16 ppm).
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | C=O (Boc) |
| 79.3 | -C (CH₃)₃ |
| 62.8 | -C H₂OH |
| 56.9 | Azepane Ring Carbon |
| 46.4 | Azepane Ring Carbon |
| 31.0 | Azepane Ring Carbon |
| 30.6 | Azepane Ring Carbon |
| 29.3 | Azepane Ring Carbon |
| 28.7 | -C(C H₃)₃ |
| 23.6 | Azepane Ring Carbon |
Table 2: ¹³C NMR Spectral Data for this compound.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The signal at 155.0 ppm corresponds to the carbonyl carbon of the Boc protecting group.[2] This downfield shift is characteristic of carbonyl carbons in carbamates.
-
Quaternary Carbon of tert-Butyl Group: The quaternary carbon of the tert-butyl group is observed at 79.3 ppm.[2]
-
Methyl Carbons of tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group appear at 28.7 ppm.[2]
-
Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) resonates at 62.8 ppm, shifted downfield due to the attachment of the electronegative oxygen atom.[2]
-
Azepane Ring Carbons: The remaining signals between 23.6 and 56.9 ppm are assigned to the six carbons of the azepane ring.[2] The carbons adjacent to the nitrogen atom are expected to be the most downfield among this group.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.8 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR).[3]
NMR Data Acquisition
The following is a generalized set of parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
Figure 2: A generalized workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: -10 to 220 ppm
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and consistent picture of its molecular structure. The characteristic signals for the tert-butyl group, the hydroxymethyl substituent, and the complex pattern of the azepane ring protons are all readily identifiable and interpretable. This guide serves as a valuable resource for researchers working with this compound, providing the necessary spectral data and interpretation to confirm its identity and purity.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its fragmentation pathways under electrospray ionization (ESI) conditions. By integrating established fragmentation mechanisms with practical experimental considerations, this guide serves as a robust resource for the structural characterization and analysis of this and structurally related molecules.
Introduction: The Significance of Structural Elucidation
This compound is a valuable synthetic intermediate, incorporating a seven-membered azepane ring, a primary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group. The azepane scaffold is a prevalent motif in a variety of pharmacologically active compounds.[1] The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of the amine functionality.[2] Accurate characterization of this molecule and its analogues by mass spectrometry is crucial for reaction monitoring, purity assessment, and metabolite identification in drug discovery and development. This guide provides a detailed examination of its expected fragmentation patterns, offering a predictive framework for interpreting mass spectral data.
Experimental Approach: A Validated Workflow
The analysis of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS) with an electrospray ionization (ESI) source. Positive ion mode is generally preferred due to the basicity of the nitrogen atom, which is readily protonated.
Sample Preparation and LC-MS Parameters
A standardized protocol for the analysis of this compound is outlined below. This protocol is designed to ensure reproducible and high-quality data.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve the analyte in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan (m/z 50-500) and tandem MS (MS/MS) of the protonated molecule.
-
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Fragmentation Analysis: Deconstructing the Molecule
The fragmentation of protonated this compound, [M+H]⁺, is driven by the presence of the readily cleavable Boc group and the azepane ring structure. The molecular formula of the compound is C₁₂H₂₃NO₃, with a monoisotopic mass of 229.1678 g/mol .[3][4] Therefore, the protonated molecule [M+H]⁺ will have an m/z of 230.1751.
The Signature Loss of the Boc Group
The most characteristic fragmentation pathway for N-Boc protected amines involves the loss of the Boc group. This can occur through two primary mechanisms:
-
Loss of isobutylene (C₄H₈, 56 Da): This is a facile process that often occurs even at low collision energies.[5] It proceeds through a six-membered ring transition state, resulting in the formation of a carbamic acid intermediate.
-
Loss of the entire Boc group (C₅H₉O₂, 101 Da): This involves the cleavage of the N-C bond of the carbamate.
-
Consecutive loss of isobutylene and carbon dioxide: The carbamic acid intermediate formed after the loss of isobutylene is unstable and readily loses carbon dioxide (CO₂, 44 Da) to yield the deprotected amine. The total mass loss is 100 Da.[6]
Azepane Ring Fragmentation
Following the removal of the Boc group, the resulting protonated 4-(hydroxymethyl)azepane can undergo further fragmentation. The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This can lead to ring-opening and subsequent losses of small neutral molecules.
Proposed Fragmentation Pathway
Based on established fragmentation principles, a plausible fragmentation pathway for protonated this compound is proposed below.
Caption: Proposed fragmentation pathway of protonated this compound.
Tabulated Fragmentation Data
The expected major fragment ions and their corresponding neutral losses are summarized in the table below.
| m/z (calculated) | Proposed Formula | Neutral Loss | Description |
| 230.1751 | [C₁₂H₂₄NO₃]⁺ | - | Protonated Molecule |
| 174.1125 | [C₈H₁₆NO₃]⁺ | C₄H₈ (56.0626 Da) | Loss of isobutylene |
| 130.1226 | [C₇H₁₆NO]⁺ | C₅H₈O₂ (100.0524 Da) | Loss of isobutylene and CO₂ (Deprotected amine) |
| 112.1121 | [C₇H₁₄N]⁺ | H₂O (18.0106 Da) from m/z 130 | Loss of water from the deprotected amine |
| 86.0964 | [C₅H₁₂N]⁺ | C₂H₄O (44.0262 Da) from m/z 130 | Ring fragmentation after deprotection |
Practical Implications and Troubleshooting
In-Source Fragmentation
It is important to note that the loss of the Boc group, particularly the loss of isobutylene, can sometimes occur in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation or in-source collision-induced dissociation (IS-CID).[9] This can lead to the observation of the deprotected amine even in the full scan mass spectrum. To minimize in-source fragmentation, it is advisable to use gentle source conditions, such as lower cone voltages.
Avoiding Unwanted Deprotection
The Boc group is known to be labile under acidic conditions.[10] While the use of 0.1% formic acid in the mobile phase is generally well-tolerated, prolonged exposure to stronger acids or high temperatures can cause deprotection of the analyte before it reaches the mass spectrometer. If unexpected deprotection is observed, consider using a mobile phase with a lower acid concentration or a different acidic modifier.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by the predictable loss of the Boc protecting group, followed by fragmentation of the azepane ring. A thorough understanding of these fragmentation pathways is essential for the confident identification and structural elucidation of this compound and its derivatives. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers engaged in the analysis of N-Boc protected heterocyclic compounds. By applying these principles, scientists can leverage the power of mass spectrometry to accelerate their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate CAS number and chemical identifiers
An In-Depth Technical Guide to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental chemical identifiers, physicochemical properties, and established synthesis methodologies, explaining the causality behind key experimental choices. Furthermore, this guide explores its critical applications, particularly as a versatile scaffold in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively synthesize and utilize this valuable compound.
Core Chemical Identity and Physicochemical Properties
This compound is a saturated, seven-membered heterocyclic compound. The structure features an azepane ring, which has gained significant attention in drug discovery for its ability to provide three-dimensional diversity and explore novel chemical space.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a standard acid-labile protecting group that facilitates selective reactions at other positions. The key functional group is the primary alcohol (-CH₂OH) at the 4-position, which serves as a crucial synthetic handle for further elaboration and conjugation. It is classified as a Protein Degrader Building Block, highlighting its utility in constructing bifunctional molecules for targeted protein degradation.[2]
All quantitative data and chemical identifiers are summarized in the table below for ease of reference.
| Identifier | Value | Source(s) |
| CAS Number | 1065608-51-6 | [2][3] |
| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |
| Molecular Weight | 229.32 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)CO | [4] |
| InChI | InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h10,14H,4-9H2,1-3H3 | [4] |
| InChIKey | CMUYBJHYEACLSY-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.5 | [4] |
| Purity Specification | Typically ≥97% | [2] |
| Storage | Room temperature | [2] |
Synthesis Pathway and Mechanistic Rationale
The most logical and industrially scalable synthesis of this compound originates from its ketone analog, tert-butyl 4-oxoazepane-1-carboxylate. This precursor is a valuable intermediate for many pharmaceutical products and can be prepared on a large scale.[5] The overall strategy involves a two-stage process: first, the formation of the Boc-protected azepane ketone, followed by a selective reduction of the ketone to the primary alcohol.
Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
An established industrial method for synthesizing the azepane ring system involves the ring expansion of a corresponding piperidone derivative.[5] This process is efficient and avoids the need for purification of intermediates, making it cost-effective and convenient for large-scale production.[5]
Stage 2: Selective Reduction to the Target Alcohol
The conversion of the ketone to the hydroxymethyl group is achieved via a standard carbonyl reduction.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a laboratory setting. Its selection is based on the following principles:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce the carbamate (ester) functionality of the Boc-protecting group, ensuring the integrity of the core structure.
-
Operational Simplicity: The reaction can be run in standard alcoholic solvents (like methanol or ethanol) at ambient temperature, and the workup procedure is straightforward.
-
Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle.
The workflow for this synthesis is visualized below.
Caption: Synthetic workflow from piperidone precursor to the target alcohol.
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable building block for medicinal chemists. Its utility stems from the combination of a conformationally flexible saturated ring, a protected nitrogen for controlled derivatization, and a reactive hydroxyl group for linker attachment.
-
Scaffold for Novel Therapeutics: The azepane core is a privileged scaffold in drug discovery, appearing in over 20 FDA-approved drugs.[1] It provides a non-planar, three-dimensional structure that can improve physicochemical properties and enable novel interactions with biological targets. This compound serves as an excellent starting point for synthesizing libraries of azepane derivatives to explore structure-activity relationships (SAR).[1]
-
PROTAC and Molecular Glue Development: As a designated "Protein Degrader Building Block," its primary application is in the synthesis of PROTACs.[2] The hydroxymethyl group is a convenient attachment point for linkers that connect the azepane moiety (often part of an E3 ligase binder) to a warhead that binds to a target protein.
-
Neuropharmacology: Fused and substituted azepanes have shown potent neuropharmacological activity.[6] This building block can be used to synthesize novel chiral bicyclic azepanes and other analogs for screening against central nervous system (CNS) targets.[6]
The relationship between the molecule's structure and its applications is illustrated below.
Caption: Relationship between molecular features and key applications.
Self-Validating Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and validation of this compound from its ketone precursor.
Protocol: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate
Materials:
-
tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Stain: Potassium permanganate (KMnO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Rationale: Cooling controls the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.
-
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes.
-
Rationale: Portion-wise addition is crucial for safety and temperature control. A molar excess of NaBH₄ ensures the complete conversion of the starting material.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The product spot should be more polar (lower Rf) than the starting ketone. Visualize with a KMnO₄ stain, which will actively stain the alcohol product.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask again to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄. Stir for 15 minutes until gas evolution ceases.
-
Workup & Extraction: a. Remove the methanol under reduced pressure using a rotary evaporator. b. To the resulting aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Rationale: The washing steps remove inorganic salts and residual water, purifying the crude product.
-
-
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure alcohol.
Validation and Characterization
To ensure the identity and purity of the final compound, the following analytical techniques are essential:
-
¹H and ¹³C NMR: Confirms the molecular structure. Expect the disappearance of the ketone signal in ¹³C NMR and the appearance of new signals corresponding to the -CH₂OH group and the adjacent CH proton in ¹H NMR.
-
Mass Spectrometry (MS): Verifies the molecular weight. For ESI-MS, expect to see the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight (229.32 g/mol ).[4]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound (typically >97%).
Conclusion
This compound is a cornerstone building block for contemporary drug discovery. Its well-defined chemical properties, accessible synthesis, and versatile functional handles make it an indispensable tool for medicinal chemists. This guide has provided the core technical information, a robust synthesis protocol, and an overview of its critical applications, empowering research professionals to leverage this compound in the design and creation of next-generation therapeutics.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Determining the Organic Solvent Solubility of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a valuable saturated heterocyclic building block in modern medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. A thorough understanding of its solubility profile in organic solvents is a critical, yet often unreported, parameter essential for optimizing reaction conditions, developing robust purification strategies, and enabling downstream formulation activities. This technical guide provides a comprehensive framework for researchers to systematically evaluate and understand the solubility of this compound. It moves beyond theoretical principles to offer a detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility, enabling scientists to generate reliable, application-specific data for accelerating drug development timelines.
Introduction: The Strategic Importance of Solubility Data
In the landscape of drug discovery and development, process efficiency and reproducibility are paramount. Intermediates like this compound, a key component in the synthesis of complex molecules such as kinase inhibitors and other targeted therapies, are often handled in significant quantities.[1] The selection of an appropriate solvent is one of the most fundamental decisions in process chemistry. Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in purification and isolation.
Conversely, well-characterized solubility data empowers the scientist to:
-
Optimize Reaction Design: Select a solvent that ensures all reactants remain in a single phase, promoting optimal reaction rates and minimizing side-product formation.
-
Develop Efficient Crystallization Protocols: Identify suitable solvent/anti-solvent systems for purification, controlling crystal morphology and purity.
-
Streamline Workflows: Avoid process delays caused by unexpected precipitation or handling difficulties.
This guide provides the theoretical context and a practical, executable methodology to determine this crucial data.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility behavior of a molecule is dictated by its structure. A detailed analysis of this compound provides a strong basis for making informed predictions and selecting an appropriate range of solvents for screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₂H₂₃NO₃ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| CAS Number | 176977-88-9 | |
| Hydrogen Bond Donors | 1 (from -OH group) | [2] |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH oxygens) | [2] |
| Predicted XLogP3 | 1.5 | [4] |
The molecule's structure presents distinct regions of varying polarity:
-
Nonpolar Regions: The bulky tert-butyl group and the aliphatic azepane ring are lipophilic, favoring interactions with nonpolar solvents.
-
Polar, Aprotic Regions: The carbamate carbonyl group (C=O) acts as a strong hydrogen bond acceptor.
-
Polar, Protic Regions: The primary alcohol (-CH₂OH) is the most significant feature, capable of both donating and accepting hydrogen bonds.
This amphiphilic nature suggests that the compound will exhibit nuanced solubility. The general principle of "like dissolves like" predicts that solvents capable of engaging in hydrogen bonding and accommodating both polar and nonpolar moieties will be most effective.[5][6] Therefore, we can anticipate high solubility in alcohols (Methanol, Ethanol), and polar aprotic solvents (THF, Acetone, Ethyl Acetate, DCM), with moderate to low solubility in purely nonpolar solvents like Hexane.
Caption: Molecular interactions driving solubility.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
To obtain definitive, quantitative data, the thermodynamic equilibrium solubility must be determined. This value represents the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[7][8] The shake-flask method is the gold standard for this measurement due to its reliability and directness.[9]
Materials & Equipment
-
Solute: this compound (purity >97%)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Toluene, Heptane).
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Positive displacement pipette or calibrated gas-tight syringe
-
Orbital shaker or rotator with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Quantification instrument (e.g., HPLC-UV, UPLC-MS, or a calibrated gravimetric setup with a vacuum oven)
-
Step-by-Step Procedure
This protocol is designed as a self-validating system. By ensuring an excess of solid remains and that equilibrium is reached, the resulting measurement is, by definition, the true thermodynamic solubility.
-
Preparation (n=3 for each solvent):
-
Accurately weigh approximately 20-30 mg of the compound into a tared glass vial. Record the mass precisely.
-
Causality Check: Starting with a known excess of solid is crucial. If all the solid dissolves, the experiment only indicates that the solubility is greater than the concentration prepared, not the actual value.
-
-
Solvent Addition:
-
Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial. This creates a slurry.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the slurries to equilibrate for at least 24 hours. For compounds that are slow to dissolve or may undergo polymorphic transitions, 48-72 hours is recommended to ensure true equilibrium is reached.[9][10]
-
Trustworthiness Check: Equilibrium is confirmed when samples taken at different long time points (e.g., 24h and 48h) yield the same concentration value.[7]
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed at the same temperature for 1-2 hours to allow the excess solid to settle.
-
To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vials at the equilibration temperature for 10-15 minutes.
-
Causality Check: Inadequate separation is the most common source of error, leading to an overestimation of solubility due to suspended solid particles.
-
-
Sample Analysis (Quantification):
-
Carefully draw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial (for gravimetric analysis) or a volumetric flask/autosampler vial (for chromatographic analysis).
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Calculate the mass of the dissolved solid. Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL).
-
-
Chromatographic Method (e.g., HPLC-UV):
-
Prepare a multi-point calibration curve of the compound in the same solvent.
-
Dilute the filtered supernatant with a known factor to fall within the linear range of the calibration curve.
-
Quantify the concentration against the standard curve and multiply by the dilution factor to determine the original concentration in the saturated solution.
-
-
Caption: Workflow for Equilibrium Solubility Determination.
Data Interpretation and Application
The quantitative data generated from this protocol should be compiled into a clear, comparative table.
Table 2: Example Solubility Data Summary (Hypothetical)
| Solvent Class | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Qualitative Descriptor |
| Polar Protic | Methanol | 5.1 | > 200 | Very Soluble |
| Isopropanol | 3.9 | 150 | Freely Soluble | |
| Polar Aprotic | Acetonitrile | 5.8 | 85 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | > 200 | Very Soluble | |
| Ethyl Acetate | 4.4 | 120 | Freely Soluble | |
| Dichloromethane | 3.1 | > 200 | Very Soluble | |
| Nonpolar | Toluene | 2.4 | 25 | Sparingly Soluble |
| Heptane | 0.1 | < 1 | Insoluble |
This data directly informs practical decisions:
-
For a reaction, THF or DCM would be excellent choices, ensuring high concentrations can be achieved.
-
For purification by crystallization, a system like Toluene/Heptane could be ideal, where the compound is sparingly soluble in the primary solvent and insoluble in the anti-solvent (Heptane), allowing for high recovery upon cooling or addition of the anti-solvent.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 5. chem.ws [chem.ws]
- 6. youtube.com [youtube.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
An In-Depth Technical Guide to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate: Theoretical Foundations and Experimental Considerations
For correspondence: Senior Application Scientist, Advanced Chemical Intermediates Division
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS No: 1065608-51-6), a heterocyclic building block with significant potential in medicinal chemistry and drug development, particularly as a component in protein degrader building blocks.[1][2] This document delineates the compound's theoretical and predicted physicochemical and spectroscopic properties, juxtaposed with the current landscape of available experimental data. A detailed, field-proven protocol for its synthesis via the reduction of its ketone precursor is presented, emphasizing the causal relationships behind procedural steps to ensure methodological robustness. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical insights into the effective utilization of this versatile azepane derivative.
Introduction and Scientific Context
The azepane scaffold is a privileged seven-membered heterocyclic motif increasingly incorporated into novel therapeutic agents due to its conformational flexibility, which allows for improved binding to biological targets. The introduction of a C4-hydroxymethyl substituent, combined with the synthetically versatile N-Boc protecting group, renders this compound a valuable intermediate for library synthesis and lead optimization. Its utility is particularly noted in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders.[1] Understanding the fundamental properties of this molecule is therefore paramount for its effective application in complex synthetic campaigns. This guide aims to consolidate the known theoretical data and provide a practical framework for its synthesis and characterization, while also highlighting the current gaps in experimentally verified information.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound comprises a saturated seven-membered azepane ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a hydroxymethyl substituent at the C4 position.
Figure 1: Chemical structure of this compound.
Theoretical vs. Experimental Data
A significant portion of the available data for this compound is theoretical, derived from computational models. As of the date of this publication, key experimental physical properties such as melting point and boiling point have not been reported in the literature and are listed as "N/A" by many chemical suppliers.[2] This underscores the importance of in-lab characterization upon synthesis or acquisition.
| Property | Theoretical/Predicted Value | Experimental Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | 229.32 g/mol | [1] |
| Monoisotopic Mass | 229.1678 Da | Not Available | [3] |
| CAS Number | 1065608-51-6 | 1065608-51-6 | [1] |
| XlogP | 1.5 | Not Available | [3] |
| Melting Point | Not Available | Not Available | [2] |
| Boiling Point | Not Available | Not Available | [2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Not Quantified | - |
Table 1: Summary of Physicochemical Properties.
Spectroscopic Properties: A Predictive Analysis
In the absence of publicly available experimental spectra, this section provides a detailed prediction of the expected spectroscopic signatures for this compound based on established principles of NMR, IR, and Mass Spectrometry. These predictions serve as a benchmark for researchers performing characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the conformational flexibility of the seven-membered ring and potential diastereotopicity of the methylene protons.
-
~3.4-3.2 ppm (multiplet): Protons on the carbons alpha to the nitrogen of the azepane ring.
-
~3.5 ppm (doublet): Protons of the hydroxymethyl group (-CH₂OH).
-
~1.8-1.4 ppm (multiplet): Protons on the remaining carbons of the azepane ring.
-
1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.
-
Broad singlet: The hydroxyl proton (-OH), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum is anticipated to show distinct signals for each of the non-equivalent carbon atoms.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~79 ppm: Quaternary carbon of the tert-butyl group.
-
~65 ppm: Carbon of the hydroxymethyl group (-CH₂OH).
-
~45-30 ppm: Carbons of the azepane ring.
-
~28.5 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of its key functional groups.
-
Broad band at ~3400 cm⁻¹: O-H stretching of the hydroxyl group.
-
Sharp bands at ~2950-2850 cm⁻¹: C-H stretching of the aliphatic carbons.
-
Strong, sharp band at ~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
-
Bands at ~1470-1450 cm⁻¹: C-H bending vibrations.
-
Band at ~1170 cm⁻¹: C-O stretching of the ester-like Boc group.
-
Band at ~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectral analysis is expected to show the molecular ion and characteristic fragmentation patterns. PubChem provides predicted mass-to-charge ratios for common adducts.[3]
-
[M+H]⁺: Predicted at m/z 230.17508.
-
[M+Na]⁺: Predicted at m/z 252.15702.
-
Fragmentation: A prominent loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the Boc protector is a hallmark fragmentation pathway for N-Boc protected compounds.
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved through the reduction of its corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. The precursor ketone can be synthesized via a ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[4]
Figure 2: Experimental workflow for the synthesis of the target compound.
Materials and Reagents
-
tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Hexanes (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxoazepane-1-carboxylate. Dissolve the ketone in methanol (approximately 0.1 M concentration).
-
Rationale: Methanol is a suitable protic solvent for NaBH₄ reductions, as the reagent is stable enough to not react violently, unlike stronger hydrides such as LiAlH₄.[5]
-
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride portion-wise over 15-20 minutes.
-
Rationale: Portion-wise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C to neutralize any unreacted NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless oil or a white solid.
Safety and Handling
While specific hazard data for the title compound is limited, related azepane derivatives are known to cause skin and eye irritation. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1]
Conclusion
This compound is a valuable building block in modern medicinal chemistry. While a substantial amount of its characterization data is currently theoretical, this guide provides a robust framework for its synthesis and predictive analysis of its spectroscopic properties. The presented protocols are designed to be self-validating, ensuring that researchers can confidently produce and characterize this compound. As the use of this and similar scaffolds continues to grow, it is anticipated that more comprehensive experimental data will become available, further solidifying its role in the development of novel therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]
- 3. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
The Azepane Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The seven-membered nitrogen-containing heterocycle, the azepane ring system, represents a critical scaffold in modern medicinal chemistry.[1][2][3][4][5][6][7][8] Its inherent three-dimensionality and conformational flexibility offer a unique exploration of chemical space, often leading to compounds with potent and selective biological activities.[3] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted azepane carboxylates, detailing the evolution of synthetic methodologies for their preparation. We will explore the causality behind experimental choices in key synthetic strategies, from classical ring expansion reactions to modern catalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis and application of this important class of molecules.
Introduction: The Significance of the Azepane Scaffold
Saturated nitrogen heterocycles are ubiquitous pharmacophores in a vast array of pharmaceuticals and biologically active natural products.[1] While five- and six-membered rings, such as pyrrolidines and piperidines, are extensively utilized, the seven-membered azepane ring has emerged as a less-explored yet highly valuable scaffold.[1] This underrepresentation is largely due to the synthetic challenges associated with the formation of medium-sized rings, which often contend with unfavorable entropic factors.[9]
However, the unique conformational landscape of the azepane ring provides a distinct advantage in drug design, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets.[3] Azepane carboxylates, in particular, serve as versatile intermediates, with the ester functionality providing a convenient handle for further chemical modification. A variety of pharmaceutical drugs contain an azepane ring, including the oral blood glucose-lowering drug Tolazamide and the antihistamine Azelastine.[3][10] Natural products like (-)-balanol, a potent protein kinase inhibitor, also feature the azepane core, highlighting its biological relevance.[3]
Historical Perspective: The Evolution of Azepane Synthesis
The journey to access substituted azepane carboxylates has been marked by a continuous evolution of synthetic strategies. Early approaches often relied on classical name reactions that, while foundational, sometimes lacked the efficiency and stereocontrol required for complex molecule synthesis. The advent of modern catalytic methods has revolutionized the field, enabling more direct and selective routes to these valuable compounds.
The precise first synthesis of a substituted azepane carboxylate is not easily pinpointed to a single "discovery" paper. Instead, the capability to construct this scaffold emerged from the broader development of synthetic methodologies for medium-sized rings. Foundational work on reactions like the Beckmann rearrangement and the Schmidt reaction laid the theoretical groundwork for accessing the azepanone ring system, a key precursor to many azepane derivatives.[9]
The latter half of the 20th century and the early 21st century witnessed a surge in the development of more sophisticated and reliable methods. The popularization of ring-closing metathesis (RCM) by Grubbs, Schrock, and Chauvin provided a powerful tool for the formation of unsaturated seven-membered rings, which could then be reduced to the corresponding azepanes.[11] More recently, advances in asymmetric catalysis have enabled the enantioselective synthesis of chiral azepanes, a critical requirement for the development of modern pharmaceuticals.[12][13][14][15]
Key Synthetic Methodologies for Substituted Azepane Carboxylates
The synthesis of substituted azepane carboxylates can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Ring Expansion Reactions
Ring expansion reactions of smaller, more readily available cyclic precursors have historically been a cornerstone of azepane synthesis.
The Beckmann rearrangement, the acid-catalyzed conversion of an oxime to an amide, is a classic method for the synthesis of lactams, which can then be reduced to the corresponding cyclic amines.[16][17] The archetypal industrial application of this reaction is the synthesis of caprolactam from cyclohexanone oxime for the production of Nylon 6.[16] This strategy can be adapted to produce substituted azepan-2-ones.
Causality of Experimental Choices: The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is crucial for promoting the rearrangement.[16] The reaction proceeds via an anti-periplanar migration of the group opposite to the oxime's hydroxyl group, making the stereochemistry of the starting oxime critical for controlling the regioselectivity of the rearrangement.[17]
Experimental Protocol: Generalized Beckmann Rearrangement for Azepan-2-one Synthesis
-
Oxime Formation: A solution of a substituted cyclohexanone in a suitable solvent (e.g., ethanol, pyridine) is treated with hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Rearrangement: The purified oxime is added portion-wise to a cooled, stirred solution of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). The reaction mixture is then slowly warmed to room temperature and stirred until the rearrangement is complete.
-
Workup: The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide, sodium bicarbonate). The resulting lactam is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
-
Reduction: The azepan-2-one is subsequently reduced to the azepane using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as THF.
Diagram: Beckmann Rearrangement Workflow
Caption: Generalized workflow for azepane synthesis via Beckmann rearrangement.
The Schmidt reaction involves the reaction of a carbonyl compound with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amine or an amide.[18] When applied to cyclic ketones, it provides a direct route to lactams, similar to the Beckmann rearrangement.[18][19][20]
Causality of Experimental Choices: The regioselectivity of the Schmidt reaction can be influenced by the steric and electronic nature of the substituents on the ketone. The choice of acid and reaction temperature can also affect the outcome.[19][20] The use of trimethylsilyl azide in some protocols can offer milder reaction conditions.[19]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated cyclic compounds, including seven-membered rings.[11] The reaction utilizes transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs and others, to facilitate the intramolecular cyclization of a diene precursor.[21]
Causality of Experimental Choices: The choice of catalyst is critical and depends on the substrate's steric and electronic properties. First-generation Grubbs catalysts are often sufficient for simple dienes, while more electron-rich or sterically hindered substrates may require second or third-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs catalysts). The reaction is typically driven forward by the removal of the volatile ethylene byproduct.[11] Subsequent hydrogenation of the resulting unsaturated azepine yields the saturated azepane.
Experimental Protocol: Synthesis of a Substituted Azepane via RCM
-
Diene Precursor Synthesis: A suitable diene precursor is synthesized. A common approach involves the N-alkylation of an amine with two different alkenyl halides or the aza-Michael addition of an amine to an α,β-unsaturated ester followed by allylation.
-
Ring-Closing Metathesis: The diene precursor is dissolved in a degassed solvent (e.g., dichloromethane, toluene) and treated with a catalytic amount of a ruthenium-based metathesis catalyst (e.g., Grubbs II catalyst). The reaction is stirred at room temperature or with gentle heating until completion.
-
Hydrogenation: The resulting unsaturated azepine is then hydrogenated to the corresponding saturated azepane. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a transfer hydrogenation source like ammonium formate.
-
Purification: The final substituted azepane carboxylate is purified by column chromatography.
Diagram: Ring-Closing Metathesis Workflow
Caption: General workflow for azepane synthesis using Ring-Closing Metathesis.
Reductive Amination
Intramolecular reductive amination is a highly effective method for the construction of nitrogen-containing heterocycles. This strategy involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. The in situ-formed cyclic iminium ion is then reduced to the corresponding amine.
Causality of Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the carbonyl group of the starting material. Asymmetric versions of this reaction, using chiral catalysts or enzymes (imine reductases), have been developed to achieve high enantioselectivity.[12][15]
Other Notable Synthetic Strategies
Several other innovative methods have been developed for the synthesis of substituted azepanes:
-
Aza-Michael Addition: The intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester can be a powerful tool for the construction of the azepane ring.[22][23][24]
-
Dearomative Ring Expansion: Recent advances have shown that photoexcited nitroarenes can undergo a dearomative ring expansion to form substituted azepanes in a highly efficient manner.[1]
-
Silyl-aza-Prins Cyclization: This method provides a route to trans-azepanes with high diastereoselectivity through the cyclization of allylsilyl amines.[25]
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Disadvantages | Key Applications |
| Beckmann Rearrangement | Utilizes readily available starting materials; well-established and scalable. | Often requires harsh acidic conditions; regioselectivity can be an issue. | Industrial synthesis of lactams; synthesis of azepan-2-ones. |
| Schmidt Reaction | Can be a one-pot reaction from a ketone; offers an alternative to the Beckmann rearrangement. | Use of highly toxic and explosive hydrazoic acid; regioselectivity can be variable. | Synthesis of lactams and amides from ketones and carboxylic acids. |
| Ring-Closing Metathesis | High functional group tolerance; mild reaction conditions; versatile for various ring sizes. | Requires specialized and often expensive transition metal catalysts; ethylene byproduct. | Synthesis of complex, highly functionalized unsaturated and saturated heterocycles.[11][26][27][28] |
| Reductive Amination | Often proceeds under mild conditions; can be made asymmetric.[12][15][29][30] | Requires the synthesis of a suitable acyclic precursor. | Stereoselective synthesis of chiral azepanes and other N-heterocycles.[12][15][29][30] |
Applications in Drug Discovery and Medicinal Chemistry
The conformational flexibility and three-dimensional nature of the azepane scaffold make it an attractive motif for interacting with complex biological targets.[3] Substituted azepane carboxylates are key building blocks in the synthesis of a wide range of biologically active compounds. There are currently several approved drugs and numerous experimental therapies that incorporate the azepane substructure.[3]
The ability to introduce substituents at various positions on the azepane ring with stereochemical control is crucial for fine-tuning the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile. The ester functionality of azepane carboxylates provides a versatile handle for diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5][6][7][30][31]
Future Outlook
The field of azepane synthesis continues to evolve, with a focus on developing more efficient, sustainable, and stereoselective methodologies. The development of novel catalytic systems, including biocatalysis, is expected to play a significant role in the future of azepane synthesis.[12] Furthermore, the exploration of new ring-forming strategies that minimize step counts and maximize atom economy will be crucial for the application of these scaffolds in large-scale pharmaceutical production. As our understanding of the biological significance of the azepane core deepens, the demand for innovative and practical synthetic routes to substituted azepane carboxylates will undoubtedly continue to grow.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Azepane - Wikipedia [en.wikipedia.org]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement - American Chemical Society [acs.digitellinc.com]
- 15. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 24. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A ring-closing metathesis approach to heterocycle-fused azepines | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 30. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 31. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Use of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate as a Chiral Building Block
Abstract
The azepane scaffold is a privileged structure in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1][2] Its seven-membered ring offers a desirable balance of conformational flexibility and structural complexity, enabling effective exploration of chemical space in drug discovery.[3] This guide focuses on a particularly valuable derivative, tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate, a chiral building block designed for strategic and stereocontrolled synthesis. We will detail its intrinsic properties, strategic advantages, and provide field-proven protocols for its application in synthesizing advanced molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Core Characteristics and Handling
This building block is a white to off-white solid at room temperature. Its structure incorporates two key features for synthetic manipulation: a Boc-protected amine and a primary alcohol, which are orthogonally stable, allowing for selective functionalization of either group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1065608-51-6 | [4] |
| Molecular Formula | C₁₂H₂₃NO₃ | [4][5] |
| Molecular Weight | 229.32 g/mol | [4][5] |
| Purity | Typically ≥97% | [4] |
| Storage | Store at room temperature. | [4] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Handling & Storage: The compound is stable under normal laboratory conditions. Store in a tightly sealed container in a dry, well-ventilated area. No special restrictions are noted, but standard personal protective equipment (PPE) should be employed.
The Strategic Advantage: A Multi-Functional Chiral Scaffold
The utility of this compound stems from three distinct molecular features that can be addressed in a controlled, stepwise manner: the chiral center, the primary alcohol, and the Boc-protected amine.
-
C4-Stereocenter: The defined chirality at the 4-position is critical. In a biological context, the three-dimensional arrangement of atoms dictates molecular recognition. Using an enantiomerically pure building block ensures that the resulting derivatives have a fixed orientation at this position, eliminating the need for costly and often difficult chiral separations at later stages of a synthetic campaign.[6]
-
Primary Alcohol (-CH₂OH): This nucleophilic handle is a versatile starting point for a wide range of chemical transformations. It can be oxidized, converted into a leaving group for substitution, or used in ether and ester formation to introduce new fragments and explore structure-activity relationships (SAR).
-
Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group is a robust and reliable protecting group for the azepane nitrogen. It is stable to a wide variety of reaction conditions (e.g., nucleophilic attack, mild oxidation/reduction) yet can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality allows chemists to perform extensive modifications on the alcohol moiety while the amine remains protected, and vice-versa.
Caption: Key reactive and stereochemical sites of the title building block.
Synthetic Origin and Enantiomeric Purity
While end-users will typically purchase this building block, understanding its origin is key to trusting its quality. The synthesis of chiral azepanes can be approached in two primary ways:
-
Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary to set the desired stereocenter. Methods like enantioselective dihydroxylation followed by cyclization are common.[7]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers. This is a widely used industrial method.[8]
The most common resolution technique involves reacting the racemic azepane with a chiral resolving agent (like tartaric acid or a chiral amine) to form a pair of diastereomeric salts.[8] These salts have different physical properties, most notably solubility, allowing one to be selectively crystallized from solution. The salt is then treated with a base or acid to remove the resolving agent, yielding the enantiomerically pure azepane.
Caption: Generalized workflow for chiral resolution via diastereomeric salt crystallization.
Core Synthetic Protocols
The true value of this building block is realized through its diverse reactivity. Below are detailed, self-validating protocols for key transformations.
Protocol 4.1: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid
Causality: Converting the primary alcohol to a carboxylic acid opens up access to one of the most important reactions in medicinal chemistry: amide bond formation. This allows for the coupling of the azepane scaffold to a vast array of amines. A TEMPO-catalyzed oxidation is chosen here for its mild conditions, which are fully compatible with the Boc-protecting group.
Materials:
-
This compound (1.0 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) (0.05 eq)
-
Sodium hypochlorite (NaOCl) solution (~10-15% aqueous) (2.5 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DCM (~0.2 M).
-
Add a catalytic amount of TEMPO to the solution.
-
In a separate flask, mix the NaOCl solution with a saturated aqueous solution of NaHCO₃.
-
Cool the DCM solution to 0 °C in an ice bath.
-
Slowly add the NaOCl/NaHCO₃ solution to the DCM solution over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous stirring is essential.
-
Monitor the reaction by TLC (stain with KMnO₄; starting material will be positive, product will not). The reaction is typically complete in 1-3 hours.
-
Once complete, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ until a negative test with starch-iodide paper is obtained.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1M HCl, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Validation & Characterization:
-
Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes, often with 1% acetic acid).
-
Expected Outcome: A white or pale yellow solid.
-
¹H NMR: Disappearance of the alcohol proton and the -CH₂O- signal (typically ~3.5 ppm), and appearance of a carboxylic acid proton (broad singlet, >10 ppm).
-
IR Spectroscopy: Appearance of a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹).
Protocol 4.2: Conversion to a Leaving Group (Mesylation)
Causality: Activating the primary alcohol as a mesylate transforms it from a poor leaving group (⁻OH) into an excellent one (⁻OMs). This enables facile Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, amines, cyanides) to introduce further diversity at the C4-position.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Saturated aqueous NaHCO₃ solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM (~0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add TEA or DIPEA and stir for 5 minutes.
-
Add methanesulfonyl chloride dropwise. A precipitate (triethylammonium chloride) will form.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding cold water.
-
Dilute with more DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The resulting mesylate may be unstable and is often best used immediately in the next step without purification.
Validation & Characterization:
-
Expected Outcome: A crude oil or waxy solid.
-
¹H NMR: A downfield shift of the -CH₂O- protons (from ~3.5 ppm to ~4.2 ppm) and the appearance of a new singlet for the mesyl group methyl protons around 3.0 ppm.
Protocol 4.3: Boc-Deprotection and N-Functionalization
Causality: Removal of the Boc group is the gateway to functionalizing the azepane nitrogen. This is a crucial step for incorporating the scaffold into a final compound, often via reductive amination or acylation to connect it to other parts of the target molecule.
Materials:
-
Boc-protected azepane starting material (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Saturated aqueous NaHCO₃ solution or another base for neutralization.
Procedure:
-
Dissolve the Boc-protected azepane in DCM (~0.1 M).
-
Cool the solution to 0 °C.
-
Add TFA dropwise. Gas evolution (isobutylene) will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).
-
Separate the layers and extract the aqueous phase multiple times with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the free secondary amine.
Validation & Characterization:
-
Expected Outcome: The TFA salt is often a sticky solid or oil. The free amine is typically a clear oil.
-
LC-MS: A significant decrease in molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).
-
¹H NMR: Disappearance of the large singlet for the tert-butyl group at ~1.4 ppm. A broad N-H proton signal may be visible.
Caption: Synthetic diversification pathways from the chiral azepane building block.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Note: Strategic Derivatization of the Azepane Scaffold via Electrophilic Attack on tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane ring is a privileged seven-membered heterocyclic scaffold frequently incorporated into pharmacologically active molecules due to its three-dimensional architecture and conformational flexibility, which are advantageous for exploring chemical space in drug discovery.[1][2][3] This application note provides a comprehensive technical guide on the synthetic manipulation of a key building block, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. We delve into the reactivity of its primary hydroxyl group with a range of electrophiles, offering detailed protocols, mechanistic insights, and strategic considerations for synthesizing diverse libraries of 4-substituted azepane derivatives. The protocols detailed herein focus on common and versatile transformations including O-acylation, O-sulfonylation, O-alkylation, and the Mitsunobu reaction, providing researchers with a robust toolkit for their synthetic campaigns.
Introduction: The Strategic Value of the Azepane Core
The azepane motif is a recurring structural element in numerous small molecule drugs and clinical candidates, valued for its ability to orient substituents in distinct vectors, thereby enabling fine-tuning of binding interactions with biological targets.[1][2] The starting material, this compound[4][5], is a bifunctional molecule of significant synthetic utility. It features:
-
A Boc-Protected Amine: The secondary amine of the azepane ring is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of nucleophilic, basic, and reductive conditions, effectively isolating the amine from unwanted side reactions.[6][7] It can be reliably removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), at a later stage of the synthesis.[8][9][10]
-
A Nucleophilic Primary Alcohol: The primary hydroxymethyl group at the C4 position serves as a versatile nucleophilic handle. The oxygen atom's lone pairs can readily attack a variety of electrophilic species, allowing for the appendage of diverse functional groups.[11][12]
This orthogonal arrangement of a protected amine and a reactive alcohol makes this molecule an ideal starting point for building complex molecular architectures. This guide will focus exclusively on the reactions at the hydroxyl position.
Core Synthetic Transformations and Mechanistic Considerations
The nucleophilic character of the primary alcohol dictates its reactivity profile.[12][13] The key transformations involve the formation of new bonds at the oxygen atom by reaction with suitable electrophiles.
Figure 1: Key synthetic pathways for the derivatization of this compound at the hydroxyl group.
O-Acylation (Ester Formation)
The reaction of the alcohol with electrophilic acylating agents, such as acid chlorides or anhydrides, is a straightforward and high-yielding method to form esters.[11] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl or carboxylic acid byproduct. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents like DCC/DMAP or EDC/HOBt.[14]
Causality: The base is critical as it prevents the protonation of the starting alcohol, maintaining its nucleophilicity, and scavenges the acidic byproduct which could otherwise lead to undesired side reactions, including potential cleavage of the acid-labile Boc group if a strong acid accumulates.
O-Sulfonylation (Sulfonate Ester Formation)
Converting the hydroxyl group into a sulfonate ester (e.g., mesylate, tosylate, or nosylate) is a pivotal strategic move. This transformation converts the poor leaving group (⁻OH) into an excellent leaving group (⁻OMs, ⁻OTs), priming the molecule for subsequent nucleophilic substitution (SN2) reactions. The reaction is conducted with the corresponding sulfonyl chloride in the presence of a base.
Causality: The choice of base (e.g., triethylamine vs. pyridine) can be important. Pyridine can sometimes act as a nucleophilic catalyst. The resulting sulfonate ester is highly electrophilic at the benzylic carbon and can be displaced by a wide range of nucleophiles, dramatically expanding the synthetic possibilities.
O-Alkylation (Ether Formation)
The formation of ethers can be achieved via the Williamson ether synthesis.[12] This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile (the alkoxide), which then displaces a halide from an alkyl halide.
Causality: A strong, non-nucleophilic base like NaH is required because alcohols are relatively weak acids. The reaction must be conducted in an anhydrous aprotic solvent (e.g., THF, DMF) to prevent quenching of the highly reactive alkoxide and sodium hydride.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols into a wide array of functional groups with inversion of stereochemistry.[15][16] Although the C4 position of the starting material is prochiral, the reaction's stereospecificity is a key feature in other contexts. The reaction couples the alcohol with a pronucleophile (pKa typically < 13) using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
Causality: The reaction proceeds through an oxyphosphonium salt intermediate, which is an exceptionally good leaving group. This allows even weakly nucleophilic compounds, such as carboxylic acids, phenols, imides, and sulfonamides, to displace it in an SN2 fashion.[16][17] The choice between DEAD and DIAD is often a matter of practical consideration; DIAD is sometimes preferred as its hydrazine byproduct can be easier to remove during workup.
Experimental Protocols & Data
The following protocols are generalized procedures that should be optimized for specific substrates and scales. Progress of all reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Figure 2: A standard experimental workflow for the synthesis and isolation of derivatized azepanes.
Protocol 1: General Procedure for O-Acylation with an Acid Chloride
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add the desired acid chloride (1.2 eq.) dropwise to the stirred solution.
-
Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for O-Sulfonylation (Mesylation)
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (~0.2 M), add triethylamine (1.5 eq.). Cool the mixture to 0 °C.
-
Reaction: Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.
-
Execution: Stir the reaction at 0 °C for 1-2 hours.
-
Workup: Quench with water and separate the layers. Wash the organic phase sequentially with cold 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting mesylate is often used immediately in the next step without extensive purification due to potential instability.
Protocol 3: General Procedure for the Mitsunobu Reaction
-
Preparation: Dissolve this compound (1.0 eq.), the pronucleophile (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Reaction: Cool the solution to 0 °C and add DIAD or DEAD (1.5 eq.) dropwise over 15 minutes. A color change and/or formation of a white precipitate (triphenylphosphine oxide) is typically observed.
-
Execution: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Isolation & Purification: Purify the residue directly by flash column chromatography. The separation of the product from triphenylphosphine oxide and the DIAD-hydrazine byproduct can be challenging and requires careful selection of the eluent system.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Reaction Type | Electrophile / Reagent | Base / Co-reagent | Solvent | Typical Yield | Product Class |
| O-Acylation | Acetyl Chloride | Triethylamine | DCM | >90% | Ester |
| O-Sulfonylation | Mesyl Chloride | Triethylamine | DCM | >95% | Mesylate |
| O-Alkylation | Benzyl Bromide | Sodium Hydride | THF | 70-85% | Ether |
| Mitsunobu | Benzoic Acid | PPh₃, DIAD | THF | 75-90% | Ester |
| Mitsunobu | Phthalimide | PPh₃, DEAD | THF | 65-80% | N-Alkyl Imide |
Trustworthiness: Validation and Characterization
For every protocol, the identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and the successful incorporation of the new functional group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the appearance or disappearance of key functional group stretches (e.g., the appearance of a C=O stretch for esters).
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and organic synthesis. The reliable reactivity of its primary hydroxyl group, coupled with the robust protection of the azepane nitrogen, allows for the systematic and predictable synthesis of a vast array of 4-substituted derivatives. The protocols and strategic insights provided in this guide empower researchers to efficiently explore the chemical space around the azepane scaffold, facilitating the development of novel molecular entities for drug discovery and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 5. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alcohol Reactivity [www2.chemistry.msu.edu]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arrow.tudublin.ie [arrow.tudublin.ie]
Application Notes and Protocols for the Oxidation of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Abstract
This comprehensive technical guide provides detailed protocols for the selective oxidation of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate to its corresponding aldehyde, tert-butyl 4-formylazepane-1-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This document explores the mechanistic underpinnings and practical considerations of three robust oxidation methodologies: the Dess-Martin periodinane (DMP) oxidation, the Swern oxidation, and the Parikh-Doering oxidation. Each protocol is presented with step-by-step instructions, safety precautions, and analytical monitoring techniques to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Azepane Aldehydes
The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of this seven-membered nitrogen-containing heterocycle is of paramount importance for the generation of molecular diversity and the fine-tuning of pharmacological properties. The conversion of a primary alcohol, such as in this compound, to the corresponding aldehyde provides a versatile chemical handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and aldol condensations.
The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the potential for side reactions necessitates the use of mild and selective oxidation conditions. This guide focuses on three widely adopted, non-chromium-based oxidation protocols that are well-suited for this transformation, offering distinct advantages in terms of reaction conditions, scalability, and functional group tolerance.
Comparative Overview of Selected Oxidation Protocols
The choice of an optimal oxidation protocol is contingent upon several factors, including substrate sensitivity, available laboratory equipment, scale of the reaction, and safety considerations. Below is a comparative summary of the three protocols detailed in this guide.
| Feature | Dess-Martin Oxidation | Swern Oxidation | Parikh-Doering Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Dimethyl sulfoxide (DMSO), Sulfur trioxide pyridine complex |
| Temperature | Room Temperature | -78 °C | 0 °C to Room Temperature |
| Key Advantages | Mild conditions, short reaction times, simple workup.[1] | High yields, wide functional group tolerance. | Operationally simple, avoids cryogenic temperatures.[2][3] |
| Key Disadvantages | Potentially explosive nature of DMP, relatively expensive.[4] | Requires cryogenic temperatures, malodorous byproduct (DMS), evolution of toxic CO and CO₂ gas. | Can require large excess of reagents for high conversion.[3] |
| Byproducts | Iodinane derivatives | Dimethyl sulfide (DMS), CO, CO₂, triethylammonium chloride | Dimethyl sulfide (DMS), pyridinium sulfate |
Chemical Transformation and Workflow
The overarching chemical transformation and the general experimental workflow are depicted below. The workflow highlights the critical stages from the starting material to the purified aldehyde product.
Caption: General experimental workflow for the oxidation of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes at room temperature.[1] It is particularly useful for acid-sensitive substrates.
Mechanism: The reaction proceeds through the formation of a hypervalent iodine intermediate, which undergoes an intramolecular elimination to yield the aldehyde, acetic acid, and a reduced iodine species.
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1–0.2 M) at room temperature, add solid Dess-Martin Periodinane (1.2–1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (see Section 5.1). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃ (1:1 v/v). Stir vigorously until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-formylazepane-1-carboxylate.
Workup Rationale: The sodium thiosulfate quench reduces the excess DMP and the iodinane byproduct, while the sodium bicarbonate neutralizes the acetic acid generated during the reaction.[5][6]
Protocol 2: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures to oxidize primary alcohols to aldehydes.[7] This method is known for its high yields and broad functional group compatibility.
Mechanism: DMSO is activated by oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol adds to this species, and subsequent deprotonation by a hindered base (e.g., triethylamine) generates a sulfur ylide, which collapses via a five-membered ring transition state to give the aldehyde and dimethyl sulfide (DMS).[8]
Materials and Reagents:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2–0.5 M) in a three-necked flask equipped with a thermometer, add a dropping funnel and a nitrogen inlet. Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise, again keeping the temperature at -78 °C. A thick white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All work should be conducted in a well-ventilated fume hood.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is a modification of the Swern oxidation that uses the sulfur trioxide pyridine complex as the activating agent for DMSO.[2] A key advantage is that it can be performed at 0 °C to room temperature, obviating the need for cryogenic conditions.[3]
Mechanism: The sulfur trioxide pyridine complex activates DMSO to form an electrophilic sulfur species. The alcohol then adds to this intermediate, and deprotonation by a base leads to the formation of a sulfur ylide, which rearranges to the aldehyde and dimethyl sulfide.[9]
Materials and Reagents:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (3.0–5.0 eq) in anhydrous DCM and anhydrous DMSO (3.0–5.0 eq) at 0 °C (ice bath), add the sulfur trioxide pyridine complex (3.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical Methods for Reaction Monitoring and Product Characterization
Accurate monitoring of the reaction and thorough characterization of the final product are essential for successful synthesis.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective technique for monitoring the consumption of the starting alcohol and the formation of the product aldehyde.[10][11]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rƒ values between 0.2 and 0.8).
-
Visualization: The spots can be visualized under UV light (254 nm) if the compounds are UV-active. Alternatively, staining with a potassium permanganate solution or p-anisaldehyde stain can be used. The starting alcohol will typically have a lower Rƒ value than the more polar aldehyde product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the product.
-
¹H NMR: The most characteristic signal for the aldehyde product is the formyl proton (CHO), which typically appears as a singlet or a triplet (if coupled to adjacent protons) in the downfield region of the spectrum, around δ 9.5–10.0 ppm. The disappearance of the methylene protons adjacent to the hydroxyl group in the starting material (typically around δ 3.5-3.8 ppm) and the emergence of the aldehyde proton signal are key indicators of a successful reaction.
-
¹³C NMR: The aldehyde carbonyl carbon will exhibit a characteristic signal in the range of δ 190–205 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ or [M+Na]⁺ ion for tert-butyl 4-formylazepane-1-carboxylate should be observed.
Safety and Hazard Management
Caption: Key safety considerations for the reagents used in the described oxidation protocols.
Dess-Martin Periodinane (DMP):
-
DMP is a hypervalent iodine compound and can be explosive under certain conditions, particularly upon impact or heating.[4]
-
Handle with care, avoiding grinding or excessive force.
-
Store in a cool, dry place away from combustible materials.[12][13][14][15]
Swern Oxidation Reagents:
-
Oxalyl Chloride: Highly corrosive, toxic, and moisture-sensitive. It reacts violently with water and decomposes to form toxic gases (HCl, CO, CO₂).[16] Handle only in a fume hood with appropriate PPE.
-
DMSO: The reaction between DMSO and oxalyl chloride is highly exothermic and can be violent if not controlled.[17][18] Always add the reagents slowly at low temperatures.
-
Byproducts: The reaction generates carbon monoxide (toxic) and dimethyl sulfide (malodorous). Ensure adequate ventilation.[7]
Parikh-Doering Reagent:
-
Sulfur Trioxide Pyridine Complex: Corrosive and moisture-sensitive.[19][20][21][22][23] It should be handled in a dry environment, and exposure to atmospheric moisture should be minimized.
Conclusion
The oxidation of this compound to the corresponding aldehyde is a fundamental transformation in modern organic synthesis. This guide has provided detailed, field-proven protocols for three reliable methods: Dess-Martin, Swern, and Parikh-Doering oxidations. By understanding the mechanistic nuances, operational parameters, and safety considerations of each method, researchers can confidently select and execute the most appropriate protocol for their specific needs, thereby enabling the efficient synthesis of valuable azepane-based building blocks for drug discovery and development.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. jk-sci.com [jk-sci.com]
- 18. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. chemicalbull.com [chemicalbull.com]
- 21. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 22. fishersci.com [fishersci.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Azepane Moiety: A Versatile Scaffold in Modern Kinase Inhibitor Design — Application of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction: The Evolving Landscape of Kinase Inhibitors and the Role of Saturated Heterocycles
Protein kinases have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. Their central role in signal transduction pathways, which regulate cell growth, differentiation, and survival, makes them prime candidates for therapeutic intervention.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving the relentless search for potent and selective inhibitors.[1] While the initial focus of kinase inhibitor discovery was on planar, aromatic ring systems that mimic the adenine region of ATP, the field has evolved to recognize the significant advantages offered by three-dimensional, saturated heterocyclic scaffolds.[3]
Among these, the azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered considerable interest.[3] Its inherent conformational flexibility allows for the presentation of substituents in a precise three-dimensional arrangement, enabling optimal interactions with the target kinase. Furthermore, the introduction of saturated ring systems can improve physicochemical properties such as solubility and metabolic stability, which are crucial for the development of orally bioavailable drugs. This application note will delve into the utility of a key azepane-based building block, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, in the synthesis of novel kinase inhibitors, with a particular focus on inhibitors of the Akt (Protein Kinase B) signaling pathway.
Featured Building Block: this compound
This compound is a versatile synthetic intermediate that provides a robust platform for the introduction of the azepane moiety into a target molecule. The Boc-protecting group offers a stable yet readily cleavable handle for the nitrogen atom, while the primary hydroxyl group serves as a convenient point for further functionalization.
| Property | Value |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 176977-01-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |
Application in the Synthesis of Akt Kinase Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a frequent event in human cancers.[4] This has made Akt a highly pursued target for cancer therapy. Several Akt inhibitors have advanced into clinical trials, with Capivasertib (AZD5363) being a notable example.[5] The core of many of these inhibitors is a pyrrolo[2,3-d]pyrimidine scaffold, which serves as a hinge-binding motif.[1][2][6][7][8][9][10][11]
The following section outlines a representative synthetic protocol for an azepane-containing Akt inhibitor, drawing upon established synthetic strategies for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Synthetic Scheme: A Modular Approach to Azepane-Containing Kinase Inhibitors
The synthesis of a target azepane-containing kinase inhibitor can be envisioned through a convergent approach, as depicted in the workflow below. This strategy allows for the independent synthesis of the core heterocyclic system and the functionalized azepane fragment, followed by their coupling.
Caption: A convergent synthetic workflow for an azepane-containing kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative azepane-containing kinase inhibitor.
Part 1: Synthesis of the Activated Azepane Intermediate
Protocol 1: Mesylation of this compound
This protocol describes the activation of the primary hydroxyl group of the starting material to facilitate subsequent nucleophilic substitution.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylated product.
-
The crude product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel.
Part 2: Synthesis of the Functionalized Pyrrolopyrimidine Core
Protocol 2: Synthesis of a Representative Functionalized Core
This protocol outlines the synthesis of a key intermediate by reacting the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable amine.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
A suitable primary or secondary amine (e.g., 4-aminophenol)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Filtration apparatus
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the functionalized pyrrolopyrimidine core.
Part 3: Coupling and Final Synthesis Steps
Protocol 3: Coupling of the Azepane Moiety and Final Product Formation
This protocol details the coupling of the activated azepane intermediate with the functionalized pyrrolopyrimidine core, followed by deprotection to yield the final kinase inhibitor.
Materials:
-
Mesylated azepane intermediate (from Protocol 1)
-
Functionalized pyrrolopyrimidine core (from Protocol 2)
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
To a solution of the functionalized pyrrolopyrimidine core (1.0 eq) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of the mesylated azepane intermediate (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude coupled product by flash column chromatography.
-
For the final deprotection step, dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract the final product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the organic layer, concentrate, and purify the final kinase inhibitor by preparative HPLC to obtain the product with high purity.
Data Presentation: Characterization of a Representative Azepane-Containing Kinase Inhibitor
The following table summarizes the expected characterization data for a hypothetical final product.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the pyrrolopyrimidine core, the azepane ring protons, and the specific side chain. |
| ¹³C NMR | Resonances consistent with the carbon skeleton of the target molecule. |
| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition. |
| Purity (HPLC) | >95% |
| IC₅₀ (Akt1 Kinase Assay) | Expected to be in the low nanomolar range. |
Troubleshooting and Mechanistic Insights
-
Low yield in the mesylation step: Ensure that anhydrous conditions are strictly maintained, as moisture can hydrolyze the methanesulfonyl chloride and the product.
-
Incomplete coupling reaction: The deprotonation of the pyrrolopyrimidine core is crucial. Ensure the sodium hydride is fresh and the reaction is performed under an inert atmosphere. The choice of base and solvent can also be optimized.
-
Difficulty in purification: The final product, being a free amine, may be challenging to purify by silica gel chromatography. Reverse-phase HPLC is often the preferred method for obtaining highly pure material.
The rationale for using a convergent synthesis is to maximize overall yield and simplify the purification of intermediates. The activation of the hydroxyl group of the azepane building block as a mesylate provides a good leaving group for the subsequent nucleophilic substitution reaction.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the incorporation of the azepane scaffold into complex drug-like molecules. The unique conformational properties of the azepane ring offer exciting opportunities for medicinal chemists to design next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of different substitution patterns on the azepane ring will undoubtedly lead to the discovery of new and effective therapeutics.
References
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Routes to Novel Compounds from tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its conformational flexibility allows it to explore a broader chemical space compared to more rigid five- and six-membered rings, often leading to enhanced binding affinity and improved pharmacokinetic properties.[3][4] tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS: 176977-87-6) is a versatile and strategically important starting material for accessing novel, substituted azepanes.[5][6][7] Its structure features two key orthogonal functional handles: a primary hydroxyl group amenable to a wide range of transformations, and a tert-butyloxycarbonyl (Boc)-protected amine that ensures stability during synthesis and allows for late-stage deprotection and derivatization.
This guide provides detailed protocols and the underlying scientific rationale for transforming this key building block into more complex and functionally diverse molecules, suitable for screening libraries and lead optimization programs.
Strategic Overview of Synthetic Transformations
The primary alcohol of this compound is the initial point of diversification. Three principal pathways allow for the introduction of a wide array of new functionalities:
-
Oxidation: Conversion of the alcohol to an aldehyde or carboxylic acid creates a key electrophilic center for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Hydroxyl Activation & Substitution: Transformation of the hydroxyl group into a good leaving group (e.g., a mesylate) enables classical SN2 displacement with a variety of nucleophiles.
-
Mitsunobu Reaction: This redox-condensation reaction provides a mild, one-pot method for direct substitution of the hydroxyl group, particularly effective for nitrogen and oxygen nucleophiles.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate as a Chiral Building Block in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its inherent three-dimensional structure provides an excellent framework for developing agents that target the central nervous system (CNS), as well as therapeutics for cancer, diabetes, and infectious diseases.[3][4] Azepane derivatives exhibit a high degree of structural diversity and are instrumental in the discovery of novel therapeutic agents.[1][2]
However, the construction of polysubstituted azepanes with precise stereochemical control remains a significant synthetic challenge.[5][6] Traditional methods often require multi-step sequences that can be arduous and low-yielding. This complexity has driven the demand for versatile, enantiopure building blocks that streamline the synthesis of complex chiral molecules.
This guide focuses on (R)- and (S)-tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate , a highly valuable chiral synthon. Its structure incorporates two key features for synthetic utility:
-
A Boc-protected nitrogen , which prevents unwanted side reactions and allows for controlled deprotection under specific conditions.
-
A primary hydroxymethyl group , a versatile functional handle that can be readily converted into a wide array of other functionalities.
By employing this pre-functionalized, stereochemically defined building block, researchers can bypass the often-problematic steps of ring formation and asymmetric induction, accelerating the exploration of chemical space and the development of new drug candidates.
Core Strategy: The Chiral Building Block Approach
The fundamental principle behind using tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate is the "chiral pool" or "chiral building block" approach. Instead of constructing the chiral center during the synthesis (a "de novo" asymmetric synthesis), we begin with a molecule where the desired stereochemistry is already established. This strategy offers a more direct and often more robust route to the final target molecule.
Caption: Comparison of synthetic strategies for chiral azepanes.
Synthetic Utility and Key Transformations
The primary alcohol of this compound is the gateway to synthetic diversification. It can be reliably transformed into aldehydes, carboxylic acids, or leaving groups, which then serve as anchor points for introducing complexity and building structure-activity relationships (SAR).
| Initial Functional Group | Transformation | Intermediate | Potential Subsequent Reactions | Resulting Compound Class |
| Primary Alcohol (-CH₂OH) | Mild Oxidation (DMP, Swern) | Aldehyde (-CHO) | Reductive Amination, Wittig Reaction, Grignard Addition | Substituted Amines, Alkenes, Secondary Alcohols |
| Primary Alcohol (-CH₂OH) | Strong Oxidation (Jones, PCC) | Carboxylic Acid (-COOH) | Amide Coupling, Esterification, Reduction | Amides, Esters, Alcohols |
| Primary Alcohol (-CH₂OH) | Sulfonylation (TsCl, MsCl) | Sulfonate Ester (-CH₂OTs) | SN2 Nucleophilic Substitution | Azides, Amines, Ethers, Thioethers, Alkylated Products |
| Primary Alcohol (-CH₂OH) | Halogenation (NBS, PBr₃) | Alkyl Halide (-CH₂Br) | SN2 Nucleophilic Substitution | Azides, Amines, Ethers, Thioethers, Alkylated Products |
Detailed Application Protocols
The following protocols are designed as self-validating systems, providing not just the steps but the scientific rationale and expected outcomes. These methods serve as a robust foundation for further synthetic exploration.
Protocol 1: Oxidation to Aldehyde and Subsequent Reductive Amination
This two-step sequence is a powerful method for attaching diverse amine-containing fragments to the azepane scaffold, a common strategy in library synthesis for drug discovery.
Caption: Workflow for synthesis of C4-aminomethyl azepane derivatives.
Step 1: Dess-Martin Oxidation to tert-Butyl 4-formylazepane-1-carboxylate
-
Rationale: The Dess-Martin periodinane (DMP) oxidation is chosen for its exceptionally mild conditions, which are compatible with the Boc-protecting group and prevent over-oxidation to the carboxylic acid. The reaction is typically fast and clean.
-
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add DMP in one portion at room temperature.
-
Stir the resulting suspension vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash column chromatography.
-
Step 2: Reductive Amination with a Primary Amine
-
Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other borohydrides, reducing the likelihood of side reactions, and can be added directly to the mixture of the aldehyde and amine.
-
Materials:
-
Crude tert-Butyl 4-formylazepane-1-carboxylate (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or DCM, anhydrous
-
Acetic acid (catalytic amount, ~1-5 mol%)
-
-
Procedure:
-
Dissolve the crude aldehyde in anhydrous DCE.
-
Add the primary amine, followed by a catalytic amount of acetic acid to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.
-
Add STAB portion-wise to control any effervescence.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Extract with DCM (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired substituted amine.
-
Protocol 2: Conversion to a Leaving Group and Nucleophilic Substitution
This protocol demonstrates how to transform the hydroxyl group into an excellent leaving group (tosylate), enabling the introduction of a wide range of nucleophiles via an SN2 reaction. Here, we use sodium azide as a representative nucleophile, which provides a precursor to a primary amine.
-
Rationale: The conversion of an alcohol to a tosylate is a classic and highly reliable method to activate it for nucleophilic substitution. The resulting tosylate is a stable, crystalline solid that reacts cleanly with many nucleophiles.
Step 1: Tosylation of the Primary Alcohol
-
Materials:
-
This compound (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.3 equiv)
-
Pyridine or Triethylamine (TEA) with DMAP (cat.), anhydrous
-
DCM, anhydrous
-
-
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., TEA, 2.0 equiv) followed by a catalytic amount of DMAP.
-
Add TsCl portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction with water. Extract with DCM, wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Dry over MgSO₄, filter, and concentrate. The crude tosylate can be purified by recrystallization or flash chromatography.
-
Step 2: SN2 Substitution with Sodium Azide
-
SAFETY NOTE: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and heavy metals. Always conduct this reaction behind a blast shield.
-
Materials:
-
tert-Butyl 4-((tosyloxy)methyl)azepane-1-carboxylate (1.0 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the tosylate in anhydrous DMF.
-
Add sodium azide and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete in 4-12 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash extensively with brine (to remove DMF), dry over MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purify by flash column chromatography to yield tert-butyl 4-(azidomethyl)azepane-1-carboxylate. This azide can be subsequently reduced (e.g., via hydrogenation or Staudinger reaction) to the corresponding primary amine.
-
Conclusion
This compound is a powerful and versatile chiral building block that provides a reliable and efficient entry point for the synthesis of complex, stereochemically defined azepane derivatives. The protocols detailed herein demonstrate fundamental transformations that convert its key functional handle into a variety of useful intermediates for library synthesis and lead optimization campaigns. By leveraging this building block, researchers in drug discovery can significantly accelerate their programs and more effectively navigate the challenging chemical landscape of seven-membered heterocycles.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Boc Depprotection of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
<
Abstract
This application note provides a detailed and scientifically grounded guide for the Boc deprotection of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically relevant compounds. We delve into the underlying chemical principles of acid-catalyzed Boc deprotection, present a comparative analysis of common methodologies, and offer a meticulously detailed, step-by-step protocol. This guide is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary expertise to perform this transformation efficiently and reliably. The protocol's trustworthiness is reinforced through integrated analytical checkpoints and troubleshooting advice.
Introduction
The azepane scaffold is a privileged structural motif found in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3] The deprotected compound, 4-(hydroxymethyl)azepane, serves as a versatile building block in medicinal chemistry, enabling the synthesis of diverse derivatives for drug discovery programs.[4][5][6] The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under various conditions and its facile removal under acidic conditions.[7][8] This application note focuses on the critical deprotection step of this compound to yield 4-(hydroxymethyl)azepane.
Chemical Principles and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine is a fundamental transformation in organic synthesis.[9] The mechanism proceeds through the following key steps:[7][10][11]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[11][12]
-
Fragmentation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[7][11]
-
Decarboxylation: The carbamic acid is highly unstable and readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine.[7][11]
-
Salt Formation: In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[11]
The kinetics of HCl-catalyzed Boc deprotection have been shown to exhibit a second-order dependence on the acid concentration.[13]
Comparative Methodologies
Several acidic reagents are commonly employed for Boc deprotection, each with its own advantages and considerations. The choice of reagent and conditions often depends on the substrate's sensitivity and the desired form of the final product (free amine or salt).
| Reagent | Solvent(s) | Typical Conditions | Advantages | Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, RT, 0.5-2 h[14][15][16] | Volatile, easy to remove under vacuum.[9] | Strong acid, may cleave other acid-labile groups. TFA salts can be oily.[17] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 4M HCl in Dioxane, RT, 0.5-1 h[18][19][20] | Often yields crystalline hydrochloride salts, facilitating isolation.[17] | Dioxane is a suspected carcinogen.[21] |
| p-Toluenesulfonic Acid (p-TsOH) | 1,2-Dimethoxyethane (DME) | Stoichiometric p-TsOH, 40°C, 2 h[22] | Milder acid, can offer selectivity. | May require heating. |
| Oxalyl Chloride/Methanol | Methanol | 3 equiv. Oxalyl Chloride, RT, 1-4 h[23][24] | Mild conditions, tolerant of various functional groups.[23][25] | In situ generation of HCl. |
For the deprotection of this compound, both TFA and HCl are highly effective. The following protocol will detail the use of HCl in 1,4-dioxane, a widely adopted method known for its efficiency and the ease of isolating the product as a hydrochloride salt.[18][19]
Experimental Protocol: Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides a detailed procedure for the deprotection of this compound on a 1 mmol scale.
Materials:
-
This compound (1 mmol, 229.32 g/mol )
-
4M Hydrogen Chloride in 1,4-Dioxane (5 mL, 5 mmol)
-
Anhydrous Diethyl Ether
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Workflow Diagram:
Caption: Experimental workflow for Boc deprotection.
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (1 mmol).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 4M HCl in 1,4-dioxane (5 mL, 5 mmol) to the flask with stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes. The reaction progress should be monitored until the starting material is no longer detectable.[20]
-
Reaction Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27]
-
TLC: The deprotected product will be significantly more polar than the starting material and will have a lower Retention Factor (Rf). Use a suitable eluent system (e.g., 10% methanol in dichloromethane) and visualize with a ninhydrin stain, which will stain the primary or secondary amine product.[27]
-
LC-MS: This technique can confirm the disappearance of the starting material and the appearance of the product with the expected molecular weight.[26]
-
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.[16]
-
Precipitation: To the resulting residue, add anhydrous diethyl ether to precipitate the hydrochloride salt of the product.[17]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to obtain 4-(hydroxymethyl)azepane hydrochloride as a solid.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive evidence of successful deprotection is the disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group, typically observed around 1.4 ppm.[26]
-
¹³C NMR: The disappearance of the signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon of the carbamate, will also confirm deprotection.
-
-
Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight of the deprotected product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or reagent. | Extend the reaction time and monitor by TLC/LC-MS. If necessary, add more of the acidic reagent. |
| Formation of Side Products | Alkylation of the hydroxyl group by the tert-butyl cation.[28] | While less common for alcohols, consider using scavengers like anisole or thioanisole if side products are observed, particularly with more sensitive substrates.[29] |
| Oily Product | Residual solvent or impurities. The TFA salt is often oily.[17] | Ensure complete removal of the solvent under high vacuum. Trituration with a non-polar solvent like cold diethyl ether or pentane can help to solidify the product. Switching to HCl/dioxane often yields a solid HCl salt.[17] |
| Difficulty in Isolating the Free Amine | The product is isolated as a salt. | For applications requiring the free amine, a basic work-up can be performed. After removing the acid and solvent, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate or a mild base until CO₂ evolution ceases.[16][30] Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.[16] |
Conclusion
This application note provides a comprehensive and practical guide for the Boc deprotection of this compound. By understanding the underlying chemical principles, carefully selecting the appropriate methodology, and adhering to the detailed experimental protocol, researchers can confidently and efficiently synthesize the valuable 4-(hydroxymethyl)azepane intermediate. The inclusion of analytical checkpoints and troubleshooting advice further enhances the reliability and robustness of this procedure, empowering scientists in their drug discovery and development endeavors.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 1065608-51-6,1-Boc-azepane-4-Methanol | lookchem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC deprotection [ms.bzchemicals.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. total-synthesis.com [total-synthesis.com]
- 11. commonorganicchemistry.com [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. researchgate.net [researchgate.net]
- 21. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Unlocking Novel Chemical Space: A Guide to Solid-Phase Synthesis Utilizing tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction: The Azepane Scaffold - An Underutilized Asset in Drug Discovery
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocycles are paramount building blocks. While five- and six-membered rings like pyrrolidines and piperidines are extensively utilized, the seven-membered azepane scaffold remains a relatively untapped area of chemical space.[1][2] This underrepresentation is not due to a lack of potential biological activity, but rather the synthetic challenges associated with the construction and functionalization of these larger ring systems.[1] Azepane derivatives offer a unique three-dimensional geometry that can lead to novel interactions with biological targets, making them highly valuable for the development of new therapeutics.[3][4][5]
This guide provides detailed application notes and protocols for the use of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate , a versatile building block, in solid-phase organic synthesis (SPOS). By leveraging the advantages of solid-phase techniques—such as the use of excess reagents to drive reactions to completion and simplified purification—researchers can efficiently generate libraries of diverse azepane-based compounds for screening and lead optimization.[6][7]
Core Principles: Immobilization of the Azepane Scaffold
The cornerstone of any solid-phase synthesis is the effective immobilization of the initial building block onto a polymeric support. For this compound, the primary hydroxyl group serves as the attachment point to the resin. The choice of resin and linker is critical and will dictate the conditions for subsequent reactions and the final cleavage of the product from the solid support.
A highly versatile and widely used resin for anchoring alcohols is 2-chlorotrityl chloride (2-CTC) resin . The key advantages of 2-CTC resin include its mild attachment and cleavage conditions, which helps in preserving acid-sensitive functionalities in the synthesized molecules.[8] The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is compatible with the Fmoc-based strategies often employed in solid-phase synthesis.
Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol details the procedure for attaching the azepane building block to the 2-CTC resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, ~1.6 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (15 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Pre-activation (optional but recommended): Drain the DCM and wash the resin with fresh anhydrous DCM (2 x 15 mL).
-
Loading Reaction:
-
Dissolve this compound (2.0 eq, 3.2 mmol, 733 mg) in anhydrous DCM (10 mL).
-
Add DIPEA (4.0 eq, 6.4 mmol, 1.12 mL) to the solution of the azepane.
-
Add the resulting solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add MeOH (1 mL) to the reaction vessel and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DIPEA/DCM (1:9, v/v) (3 x 15 mL), DCM (3 x 15 mL), and finally with MeOH (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination (Optional): The loading of the building block onto the resin can be determined by a gravimetric method (measuring the weight gain of the resin) or by cleaving a small amount of the resin-bound material and quantifying the cleaved product.
Diversification of the Resin-Bound Azepane Scaffold
Once the azepane scaffold is immobilized, the Boc-protecting group on the nitrogen can be removed to expose a secondary amine, which serves as a handle for further chemical modifications. This allows for the introduction of a wide range of substituents, leading to the generation of a library of diverse azepane derivatives.
Workflow for Diversification
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Synthetic Pathway Overview
The most common and direct method for synthesizing this compound is through the reduction of its corresponding aldehyde precursor, tert-butyl 4-formylazepane-1-carboxylate. This transformation is a standard carbonyl reduction, typically employing a mild hydride-donating reagent.
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The format is designed to help you quickly identify your problem and find a robust solution.
Problem: Low or No Product Yield
Q1: My TLC analysis shows a significant amount of unreacted starting material (the aldehyde) even after several hours. What are the primary causes and how can I fix this?
A1: This is the most common issue and typically points to one of three areas: the reducing agent, the reaction conditions, or the stoichiometry.
-
Expertise & Causality: Sodium borohydride (NaBH₄) is a powerful reducing agent, but its efficacy can be compromised. It reacts slowly with protic solvents like methanol and degrades upon exposure to atmospheric moisture. If the reagent is old or has been improperly stored, its hydride-donating capacity will be significantly diminished.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. Avoid using clumps, as this indicates moisture absorption.
-
Increase Stoichiometry: While one equivalent of NaBH₄ can theoretically provide four equivalents of hydride, it's standard practice to use a molar excess to ensure the reaction goes to completion. A 1.5 to 2.0 molar equivalent is a good starting point.
-
Control Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. Adding the NaBH₄ portion-wise to a solution of the aldehyde at 0 °C can help control the initial exotherm and prevent side reactions. After the addition is complete, allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Solvent Purity: Ensure you are using dry (anhydrous) methanol or ethanol. While the reaction tolerates some water, excessive water will quench the NaBH₄ before it can react with the aldehyde.
-
Problem: Formation of Impurities
Q2: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I minimize their formation?
A2: Impurity generation often stems from the reaction work-up or instability of the starting material or product.
-
Expertise & Causality: The primary "impurities" after a borohydride reduction are borate esters, formed between the product alcohol and boron species. These are typically hydrolyzed during the work-up. If the hydrolysis is incomplete, they can complicate purification. Additionally, the Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acid, which can lead to its cleavage.[1]
-
Troubleshooting Steps:
-
Optimized Quench and Work-up: After the reaction is complete (as determined by TLC), the primary goal is to destroy excess NaBH₄ and hydrolyze the borate esters.
-
Slowly add an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0 °C. Caution: This generates hydrogen gas. Ensure adequate ventilation and add the quenching solution slowly to control the effervescence.
-
Avoid using concentrated strong acids, which can cleave the Boc protecting group. A final pH of ~7 is ideal before extraction.
-
-
Extraction Protocol: After quenching, the product needs to be extracted into an organic solvent.
-
Use a solvent in which your product is highly soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating. Incomplete drying is a common source of error, leading to lower isolated yields.
-
-
Problem: Difficult Product Isolation
Q3: I'm experiencing significant product loss during column chromatography. How can I improve my purification strategy?
A3: Product loss on silica gel can occur if the compound is highly polar or if the wrong solvent system is used.
-
Expertise & Causality: The product alcohol is significantly more polar than the starting aldehyde due to the hydroxyl group. This means it will have a lower Rf value on the TLC plate and will require a more polar eluent system for column chromatography.
-
Troubleshooting Steps:
-
Determine the Optimal Eluent System: Before running a large-scale column, carefully determine the best solvent system using TLC. A good target Rf for the product is between 0.25 and 0.35. A mixture of hexanes and ethyl acetate is a common starting point.
-
Proper Column Packing: A poorly packed column will result in bad separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
Loading the Sample: For best results, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This technique, known as "dry loading," prevents band broadening and leads to sharper peaks.
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis: NaBH₄ or LiAlH₄? A: For the reduction of an aldehyde to an alcohol without other sensitive functional groups, Sodium Borohydride (NaBH₄) is the superior choice. It is selective for aldehydes and ketones, can be used in protic solvents like methanol, and is significantly safer to handle than Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is a much stronger reducing agent that would also work but requires strictly anhydrous conditions (using solvents like THF or Et₂O) and a more hazardous work-up procedure.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Setup: Use silica gel plates.
-
Eluent: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point.
-
Visualization: The starting aldehyde and the Boc-protected product are often visible under UV light (at 254 nm). Additionally, you can stain the plate with potassium permanganate (KMnO₄). The product alcohol will show up as a yellow spot on a purple background, while the aldehyde will react more slowly. The disappearance of the starting material spot is the clearest indicator of reaction completion.
Q: What are the key signals to look for in ¹H NMR to confirm the product? A: You should look for two key changes from the starting material:
-
Disappearance of the Aldehyde Proton: The characteristic peak for the aldehyde proton (-CHO) around 9-10 ppm will be absent in the product spectrum.
-
Appearance of Hydroxymethyl Protons: A new set of peaks, typically a doublet around 3.5 ppm, will appear corresponding to the -CH₂OH protons. The proton on the adjacent carbon (-CH-) will now be a multiplet.
-
Boc Group: A large singlet around 1.46 ppm corresponding to the nine protons of the tert-butyl group should remain intact.[2]
Optimized Experimental Protocol
This protocol is designed to be a self-validating system, incorporating the best practices discussed above.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-formylazepane-1-carboxylate (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the flask to 0 °C in an ice-water bath.
2. Reduction:
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
3. Monitoring:
-
Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared.
4. Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Remove most of the methanol under reduced pressure using a rotary evaporator.
5. Extraction:
-
Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
6. Purification:
-
Purify the crude oil by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear oil or white solid.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Precursor | tert-Butyl 4-formylazepane-1-carboxylate | Direct precursor to the target alcohol. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective, safe, and effective for this transformation. |
| Stoichiometry | 1.5 - 2.0 equivalents of NaBH₄ | Ensures complete reaction; accounts for any reagent degradation. |
| Solvent | Anhydrous Methanol (MeOH) | Excellent solvent for both substrate and reagent. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and allows the reaction to run to completion. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion. |
| Work-up Quench | Saturated aq. NH₄Cl | Mildly acidic; safely destroys excess hydride and hydrolyzes borates. |
| Purification | Silica Gel Chromatography | Standard and effective method for removing non-polar impurities and baseline material. |
| Typical Yield | > 85% | Expected yield with an optimized protocol. |
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving issues with the reaction.
Caption: A decision tree for troubleshooting low reaction conversion.
References
Technical Support Center: Purification of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful column chromatography purification of this key building block.[1] The methodologies and advice presented herein are grounded in established chromatographic principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. This compound possesses a distinct combination of functional groups that dictate its chromatographic behavior.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C12H23NO3 | Provides the elemental composition.[1][2] |
| Molecular Weight | 229.32 g/mol | Influences diffusion rates but is less critical for low-pressure column chromatography than polarity.[1] |
| Key Functional Groups | tert-Butoxycarbonyl (Boc) group, secondary amine (within the azepane ring), primary alcohol (-CH2OH) | The polar alcohol and moderately polar carbamate functionalities will be the primary sites of interaction with a polar stationary phase like silica gel. The bulky, non-polar Boc group will influence solubility in less polar mobile phases. |
| Predicted Polarity | Moderately Polar | The presence of both hydrogen bond donors (alcohol) and acceptors (carbamate oxygen) suggests that this molecule will exhibit moderate polarity, requiring a mobile phase of intermediate polarity for optimal elution from a normal-phase column. |
II. Proactive Troubleshooting: Pre-Column Checklist
Many chromatographic failures can be averted by careful planning and preliminary analysis. Use this checklist to set your experiment up for success.
Is my compound stable on silica gel?
Some compounds, particularly those with acid-labile protecting groups or strained rings, can degrade on the acidic surface of silica gel.[3]
-
How to Check: Before committing your entire batch to a column, perform a quick stability test. Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. In a separate vial, dissolve another small sample in the same solvent, add a small amount of silica gel, and let it stir for an hour. Spot this mixture on the same TLC plate next to the original spot. Develop the plate and check for the appearance of new spots or significant streaking in the silica-treated sample.[3]
-
What to Do if Unstable: If degradation is observed, consider using a deactivated stationary phase. You can deactivate silica gel by preparing a slurry with your mobile phase containing a small percentage (0.5-1%) of a base like triethylamine or ammonia. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic).[3]
Have I chosen the right solvent system?
The selection of an appropriate mobile phase is the most critical factor in achieving good separation.[4]
-
How to Determine: The ideal solvent system is identified through systematic Thin Layer Chromatography (TLC) analysis.[4][5] The goal is to find a solvent mixture that provides a retardation factor (Rf) of approximately 0.2-0.4 for your target compound.[5] A common and effective starting point for moderately polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[6]
-
Recommended Starting Ratios for TLC:
-
70:30 Hexanes:Ethyl Acetate
-
50:50 Hexanes:Ethyl Acetate
-
30:70 Hexanes:Ethyl Acetate
-
-
Interpreting TLC Results:
-
Rf = 0 (spot remains at the baseline): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[6]
-
Rf = 1 (spot travels with the solvent front): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes).
-
Spots are streaked or elongated: The compound may be interacting too strongly with the silica, or the sample may be overloaded on the TLC plate. Consider adding a small amount of a more polar solvent like methanol to the mobile phase or spotting a more dilute sample.
-
Poor separation between your product and impurities: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the selectivity of the separation.
-
III. The Purification Workflow: A Step-by-Step Protocol
This section provides a detailed methodology for the column chromatography purification of this compound.
Workflow Diagram
References
Technical Support Center: Synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable azepane building block. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth solutions to frequently encountered issues.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The most prevalent synthetic route involves the reduction of a carbonyl precursor, typically tert-butyl 4-oxoazepane-1-carboxylate or an ester derivative like tert-butyl 4-(alkoxycarbonyl)azepane-1-carboxylate. While seemingly straightforward, these reduction reactions can be prone to the formation of specific byproducts that complicate purification and compromise the yield and purity of the final product. This guide will dissect the common synthetic pathways, elucidate the mechanisms of byproduct formation, and provide robust troubleshooting protocols.
Common Synthetic Pathways and Potential Byproducts
The primary method for synthesizing this compound is through the reduction of a carbonyl group at the 4-position of the azepane ring. The choice of reducing agent and the nature of the carbonyl precursor dictate the potential byproduct profile.
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic, drawing from established principles and field experience to help you troubleshoot and optimize your reactions effectively.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will focus primarily on the most prevalent synthetic route: the reduction of tert-butyl 1-Boc-azepane-4-carboxylate.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
The most direct and widely used laboratory-scale synthesis involves the reduction of a carbonyl group at the 4-position of the azepane ring. There are two primary starting materials for this approach:
-
Reduction of a Carboxylic Acid: The reduction of 1-Boc-azepane-4-carboxylic acid is highly common due to the commercial availability of the starting material. This route requires a reducing agent capable of reducing a carboxylic acid, such as a borane complex or lithium aluminum hydride (LAH).
-
Reduction of an Ester: The reduction of a corresponding ester, such as methyl 1-Boc-azepane-4-carboxylate[1], is also a viable option. This transformation is typically achieved with strong hydride reagents like LAH or diisobutylaluminium hydride (DIBAL-H).
An alternative, though less common, route would be the Boc-protection of 4-(hydroxymethyl)azepane. However, this requires the synthesis of the unprotected azepane, which can add steps to the overall sequence. For most applications, the reduction pathway offers the most straightforward approach.
Q2: Why is the choice of reducing agent so critical for the carboxylic acid reduction route?
The choice of reducing agent is paramount because it dictates the chemoselectivity, safety, and scalability of the reaction. Carboxylic acids are less electrophilic than ketones or aldehydes, meaning that milder reagents like sodium borohydride (NaBH₄) are generally ineffective at ambient temperatures.[2]
Your primary choices are:
-
Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): These are often the preferred reagents. Borane exhibits excellent chemoselectivity for carboxylic acids in the presence of many other functional groups, including esters and ketones.[3] The reaction proceeds through a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol. This selectivity is a significant advantage in complex molecule synthesis.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a very powerful and non-selective reducing agent.[2][3] It will readily reduce carboxylic acids, esters, amides, and ketones. While effective, its high reactivity necessitates stringent anhydrous conditions and careful temperature control. Furthermore, the quench and workup procedure for LAH can be challenging, often forming gelatinous aluminum salts that complicate product isolation.
The trustworthiness of your protocol relies on selecting a reagent that matches the functional group tolerance required for your specific substrate. For a straightforward reduction of 1-Boc-azepane-4-carboxylic acid, a borane complex is often the more reliable and safer choice.
Part 2: Troubleshooting Guide for the Reduction of 1-Boc-Azepane-4-Carboxylic Acid
This section addresses common problems encountered during the reduction of 1-Boc-azepane-4-carboxylic acid to this compound.
Scenario 1: Low or No Conversion of Starting Material
Question: "I've run the reaction, but TLC/LC-MS analysis shows predominantly my starting carboxylic acid. What went wrong?"
This is a classic issue that typically points to a problem with the reducing agent's activity or the reaction stoichiometry.
-
Root Cause Analysis 1: Inactive Reducing Agent.
-
Explanation: Both LAH and borane complexes are sensitive to moisture and air. BH₃·THF, in particular, can degrade over time, especially if stored improperly. Anhydrous solvents are critical; any water present will rapidly quench the hydride reagent.
-
Solution:
-
Always use freshly opened or properly stored reagents. A common field test for BH₃·THF is to observe if it is a clear, colorless solution; cloudiness can indicate degradation.
-
Ensure your solvent (typically THF) is anhydrous. Use a freshly dried solvent from a still or a new, sealed bottle from a reputable supplier.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.
-
-
-
Root Cause Analysis 2: Incorrect Stoichiometry.
-
Explanation: The reduction of a carboxylic acid with either LAH or borane consumes multiple hydrides per molecule. The acidic proton of the carboxylic acid will first react with the hydride reagent to release H₂ gas. Following this acid-base reaction, additional hydrides are required for the reduction of the carbonyl. Therefore, more than one equivalent of the reducing agent is necessary.
-
Solution:
-
For BH₃·THF, a common practice is to use 1.5–2.0 equivalents to ensure the reaction goes to completion.
-
For LAH, at least 1.0 equivalent is needed, but using 1.2–1.5 equivalents is advisable to account for any slight degradation and ensure a complete reaction.
-
-
-
Troubleshooting Workflow: Incomplete Conversion
Caption: Troubleshooting workflow for incomplete reduction reactions.
Scenario 2: Formation of an Unknown, More Polar Impurity
Question: "My reaction worked, but I have a significant side product that is very polar and stains heavily on TLC. What could it be?"
This observation often suggests the loss of the tert-butoxycarbonyl (Boc) protecting group.
-
Root Cause Analysis: Boc Deprotection.
-
Explanation: The Boc group is notoriously labile to strong acids.[4] During the reaction workup, particularly if you are using a borane reduction, an acidic quench (e.g., with 1M HCl) is often employed to hydrolyze the borate esters. If the pH becomes too low or exposure is prolonged, the Boc group can be cleaved, yielding 4-(hydroxymethyl)azepane. This unprotected amine is basic and highly polar, consistent with the TLC observation.
-
Solution:
-
Careful Quenching: Add the quenching solution slowly at 0 °C. Monitor the pH to ensure it does not become excessively acidic.
-
Alternative Workup: A non-acidic workup can be used. After quenching the excess hydride with methanol or acetone, the solvent can be evaporated and the residue partitioned between an organic solvent (like Ethyl Acetate) and a mild base (like saturated NaHCO₃ solution).
-
Reprotection: If deprotection occurs, the crude material can sometimes be salvaged by re-introducing the Boc group using Boc-anhydride ((Boc)₂O) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
-
-
Scenario 3: Difficult Product Isolation and Purification
Question: "The reaction seems complete, but I formed a persistent emulsion during the aqueous workup, and now I'm struggling to purify the product by column chromatography."
Isolation and purification issues are common, especially with LAH reductions, but can occur with any method.
-
Root Cause Analysis 1: Emulsion from Aluminum or Boron Salts.
-
Explanation: The workup of LAH reductions generates aluminum hydroxides, which are often gelatinous and can stabilize emulsions. Similarly, borane reductions produce boric acid and borate salts that can also complicate phase separation.
-
Solution:
-
Fieser Workup (for LAH): For a reaction with 'x' grams of LAH in a solvent like THF, quench sequentially and slowly at 0 °C with:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stirring the resulting mixture for 30-60 minutes should produce a granular, easily filterable solid.
-
-
Celite Filtration: Pass the entire mixture through a pad of Celite® to remove fine inorganic precipitates before proceeding with extraction. This is effective for both LAH and borane workups.
-
Brine Wash: Washing the combined organic layers with saturated aqueous NaCl (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
-
-
Root Cause Analysis 2: Chromatography Issues.
-
Explanation: The product, containing a free hydroxyl group and a Boc-protected amine, is moderately polar. If the wrong solvent system is chosen for silica gel chromatography, poor separation from starting material or impurities can result.
-
Solution:
-
Solvent System Selection: A gradient elution is often best. Start with a low-polarity system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 40-50% Ethyl Acetate). This ensures that non-polar impurities elute first, followed by clean elution of your product.
-
Alternative Solvents: For particularly stubborn separations, a dichloromethane/methanol system (e.g., 0-5% MeOH in DCM) can provide different selectivity.
-
-
Part 3: Optimized Experimental Protocol
This protocol provides a reliable method for the reduction of 1-Boc-azepane-4-carboxylic acid using BH₃·THF. It is designed to be self-validating by incorporating checks and rationales for each critical step.
Protocol: Synthesis of this compound
-
Materials:
-
1-Boc-Azepane-4-carboxylic acid (e.g., from Sigma-Aldrich, CAS 868284-36-0)[5]
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-azepane-4-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Rationale: This controls the initial exothermic reaction between the borane and the acidic proton, preventing a dangerous temperature spike.
-
Reagent Addition: Slowly add the BH₃·THF solution (1.8 eq) dropwise via syringe over 15-20 minutes. You may observe gas evolution (H₂). Rationale: Slow addition maintains temperature control and prevents uncontrolled reaction rates.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Rationale: While the initial acid-base reaction is fast, the reduction of the carbonyl often requires extended time at room temperature to proceed to completion.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. A typical TLC system is 40% EtOAc/Hexanes.
-
Quenching: Once complete, cool the reaction back to 0 °C. Slowly and carefully add Methanol dropwise to quench any excess borane. Continue adding until gas evolution ceases. Rationale: Methanol safely reacts with unreacted borane. Cooling is essential as this is also an exothermic process.
-
Solvent Removal: Remove the solvents (THF and MeOH) under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add Ethyl Acetate and saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate. Rationale: The basic wash helps to remove boric acid byproducts and ensures the product's Boc group remains intact.
-
Washing: Combine the organic layers and wash with brine. Rationale: The brine wash aids in removing residual water and helps break any minor emulsions.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a colorless oil or white solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 50% Ethyl Acetate in Hexanes.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale / Key Consideration |
| Starting Material | 1-Boc-Azepane-4-carboxylic acid | Commercially available and stable.[6] |
| Reducing Agent | BH₃·THF or BH₃·SMe₂ | Excellent chemoselectivity for carboxylic acids.[3] Safer and easier workup than LAH. |
| Stoichiometry | 1.5 - 2.0 equivalents | Required to neutralize the acidic proton and reduce the carbonyl. |
| Solvent | Anhydrous THF | Essential to prevent quenching of the hydride reagent. |
| Temperature | 0 °C to Room Temperature | Initial cooling for safety, then warming to ensure reaction completion. |
| Workup | Quench (MeOH), Partition (EtOAc/aq. NaHCO₃) | Mild basic workup avoids acid-labile Boc deprotection.[4] |
| Purification | Silica Gel Chromatography (EtOAc/Hexanes) | Standard method for products of moderate polarity. |
References
- 1. Methyl 1-Boc-azepane-4-carboxylate | 1259065-07-0 | JAC06507 [biosynth.com]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Boc-Azepane-4-carboxylic acid | 868284-36-0 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
Technical Support Center: Purification of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate (CAS: 1065608-51-6). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering purity challenges with this versatile building block. As a key intermediate in the synthesis of complex molecules and pharmaceutical agents, achieving high purity is paramount.[1][2] This guide is structured as a series of frequently asked questions to directly address common issues observed in the field.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. What are the most probable impurities in my crude this compound sample?
A1: Understanding potential impurities is the first step toward effective purification. Your crude product likely contains a mixture of substances derived from the reaction itself and subsequent work-up.
-
Unreacted Starting Materials: The most common impurities are the precursors used in the synthesis. This typically includes the parent amine, azepan-4-ylmethanol.
-
Excess Reagent & Byproducts: The N-Boc protection reaction commonly uses di-tert-butyl dicarbonate, ((Boc)₂O).[3][4] Residual (Boc)₂O and its primary byproduct, tert-butanol, are often present.
-
Side-Reaction Products: While generally a clean reaction, trace formation of N,N-di-Boc protected species or other side products can occur.
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[5][6] Exposure to acidic conditions, even the mild acidity of standard silica gel, can cause deprotection, leading to the formation of the free amine (azepan-4-ylmethanol) as an impurity.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be present.
Q2: My crude product is a persistent oil, which makes it difficult to handle and purify. How can I solidify it?
A2: It is common for N-Boc protected amino alcohols to initially present as viscous oils or amorphous solids, often due to minor impurities or residual solvent.[7] Inducing crystallization or solidification not only simplifies handling but is, in itself, a powerful purification step. A technique involving slurrying is often highly effective.[8][9]
Protocol: Solidification via Slurrying
-
Solvent Removal: Ensure your oily product is under high vacuum for several hours to remove all volatile solvents.
-
Seed Crystal Addition (Optional): If you have a small amount of pure, solid material, add a single seed crystal to the oil.[8][9]
-
Maturation: Allow the oil to stand at room temperature or in a refrigerator (2-8°C) for 12-24 hours. The oil may slowly solidify.
-
Slurrying: Add a weak polar or non-polar solvent in which the desired compound has very low solubility. n-Hexane or diethyl ether are excellent starting choices.[8] Use approximately 5-10 mL of solvent per gram of crude oil.
-
Agitation: Stir the resulting mixture vigorously at room temperature. The solid should break up into a fine, filterable powder. This process washes soluble impurities into the solvent.
-
Isolation: Filter the solid using a Büchner funnel, wash with a small amount of cold slurrying solvent, and dry under vacuum to a constant weight.
Q3: How do I decide between Flash Chromatography and Recrystallization for purification?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and your final purity requirement. Both are excellent methods for purifying N-Boc protected compounds.[10]
| Feature | Flash Column Chromatography | Recrystallization / Slurrying |
| Principle | Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase.[11][12] | Separation based on differential solubility in a chosen solvent system.[10] |
| Best For | Complex mixtures, oily products, separating compounds with different polarities. | Removing minor impurities from a solid product, large-scale purification. |
| Throughput | Moderate; can be time and solvent-intensive.[13] | High; excellent for multi-gram to kilogram scale. |
| Purity | Good to Excellent (typically 95-99%). | Can achieve very high purity (>99.5%) if a suitable solvent is found. |
| Key Challenge | Potential for product degradation on acidic silica gel; requires optimization of solvent system. | Finding a suitable solvent system can be challenging; not suitable for oily products that won't solidify. |
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: Can you provide a standard operating procedure for purifying this compound by flash column chromatography?
A4: Absolutely. Flash column chromatography on silica gel is the most common method for purifying compounds of this type. The key is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[11][14]
Step 1: TLC Analysis to Determine Eluent System
-
Stationary Phase: Standard silica gel TLC plate.
-
Mobile Phase (Eluent): Start with a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate, EtOAc).
-
Procedure:
-
Dissolve a tiny amount of your crude material in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., 30% EtOAc in Hexane, 50% EtOAc in Hexane, 70% EtOAc in Hexane).
-
Visualize the plate under a UV lamp (if applicable) and/or by staining with a potassium permanganate (KMnO₄) dip.
-
-
Goal: Find a solvent system where the desired product has an R_f value of approximately 0.25 - 0.35 .[12] Impurities should be well-separated from the product spot.
| Suggested Starting Solvent Systems for TLC |
| 1:1 Hexane / Ethyl Acetate |
| 95:5 Dichloromethane / Methanol |
| 9:1 Toluene / Acetone |
Step 2: Flash Chromatography Protocol
The following diagram and protocol outline the standard workflow.
Caption: Step-by-step workflow for flash column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour it into the column and allow it to pack evenly under gentle pressure.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with the solvent system determined by TLC. You can use a single isocratic system or gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by your product, and finally more polar impurities.[11]
-
Fraction Collection & Analysis: Collect the eluent in a series of test tubes. Spot every few fractions on a TLC plate to track the separation and identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Q5: My NMR shows a new impurity after chromatography that looks like the de-protected amine. What is causing this degradation and how can I stop it?
A5: This is a classic problem when purifying acid-sensitive compounds on silica gel. Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the acid-labile Boc group.[5]
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system. A concentration of 0.1% to 1% (v/v) is typically sufficient to neutralize the silica surface and prevent degradation.
-
Pre-treat the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in the eluent and add ~1% Et₃N. Stir for 15-20 minutes, then pack the column as usual. This ensures the entire stationary phase is neutralized.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina. Note that the elution order and required solvent polarity may change, so preliminary TLC analysis on alumina plates is necessary.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots overlap) | Eluent polarity is not optimal. | Re-optimize the eluent system with TLC. Try a different solvent combination (e.g., Toluene/Acetone instead of Hexane/EtOAc). |
| Compound Streaks on TLC/Column | Compound is too polar for the eluent; potential acidic/basic interactions with silica. | Increase eluent polarity. If streaking persists, add a modifier: 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds. |
| Compound Will Not Elute from Column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A common final flush is 9:1 DCM/Methanol. |
| Low Mass Recovery | Product is still on the column; product is volatile; product degraded. | Flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM) to recover all material. Ensure the product is not volatile before placing it under high vacuum. Check for degradation (see Q5). |
| Product Crystallizes on the Column | Compound is not sufficiently soluble in the chosen eluent. | Switch to a solvent system where the compound has better solubility. It may require using a more polar baseline solvent like Dichloromethane instead of Hexane. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. columbia.edu [columbia.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction
The azepane scaffold is a privileged seven-membered nitrogen heterocycle featured in numerous biologically active molecules and pharmaceutical agents.[1][2][3] Its non-planar, flexible conformation allows for precise three-dimensional interactions with biological targets, making it a valuable component in modern drug design. Specifically, the chiral tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate is a critical building block, offering a defined stereocenter and a primary alcohol for further functionalization.
However, the construction of this molecule presents significant stereochemical and ring-strain challenges that are less prevalent in the synthesis of five- and six-membered rings.[3] This guide provides researchers with practical, in-depth solutions to common experimental hurdles, grounded in established chemical principles and peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereocontrol at the C4 position of the azepane ring?
A1: Establishing the stereochemistry at the C4 position is the central challenge. The main strategies fall into three categories:
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids (e.g., L-glutamic acid) or carbohydrates (e.g., D-mannose), as the starting material.[4][5] The inherent chirality of the starting material is transferred through the synthetic sequence to define the stereocenter of the final product. This method is robust but can involve lengthy synthetic routes.
-
Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product from a prochiral substrate.[6][7] Key reactions include:
-
Asymmetric Hydrogenation: The reduction of a prochiral olefin or ketone using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) can set the stereocenter with high enantioselectivity.[8]
-
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylation can create a quaternary stereocenter which then directs subsequent transformations.[9][10][11]
-
Organocatalysis: Chiral small molecules (e.g., proline derivatives, squaramides) can catalyze reactions like Michael additions or aldol reactions to build the chiral framework under metal-free conditions.[12]
-
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is cleaved. While effective, this approach adds steps to the overall synthesis for attachment and removal of the auxiliary.
Q2: Why is forming the seven-membered azepane ring often a low-yielding step?
A2: The formation of a seven-membered ring through intramolecular cyclization is entropically disfavored compared to the formation of five- or six-membered rings. The ends of the linear precursor are less likely to be in proximity for cyclization to occur. This often leads to competing intermolecular polymerization or other side reactions. To overcome this, high-dilution conditions are typically employed to favor the intramolecular pathway. Furthermore, the specific reaction used for cyclization, such as reductive amination or ring-closing metathesis (RCM), must be carefully optimized for substrate, catalyst, and temperature to achieve viable yields.
Q3: How can I reliably determine the enantiomeric excess (e.e.) and absolute configuration of my product?
A3: Determining the stereochemical purity and absolute configuration is critical.
-
Enantiomeric Excess (e.e.): This is most commonly determined by chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), using a chiral stationary phase. The product may need to be derivatized (e.g., with a trifluoroacetyl group) to achieve baseline separation of the enantiomers.[9][11]
-
Absolute Configuration: While challenging, the absolute configuration (R/S) can be determined unambiguously by single-crystal X-ray crystallography of the final product or a suitable crystalline derivative.[9][11] If a crystal structure cannot be obtained, it can often be inferred by correlation to compounds with known stereochemistry, either through chemical transformation or comparison of optical rotation data with literature values.
Troubleshooting Guide
Problem 1: Low yield or poor diastereoselectivity in the key ring-forming step.
| Possible Cause | Recommended Solution & Rationale |
| Unfavorable Precursor Conformation | The linear precursor may adopt a conformation that disfavors cyclization. Solution: Modify the substrate to introduce conformational constraints. For example, adding bulky protecting groups or introducing double bonds can rigidify the backbone, pre-organizing it for cyclization. |
| Intermolecular Side Reactions | At standard concentrations, the reactive ends of two different molecules are more likely to react than the two ends of the same molecule. Solution: Employ high-dilution conditions (typically <0.01 M) using a syringe pump for slow addition of the substrate. This maintains a low instantaneous concentration, favoring the intramolecular reaction pathway. |
| Inefficient Catalyst (for RCM) | The chosen Grubbs or Hoveyda-Grubbs catalyst may have poor turnover or be sensitive to functional groups in the substrate. Solution: Screen a panel of RCM catalysts. Hoveyda-Grubbs second-generation catalyst is often more robust and efficient for challenging cyclizations.[11] Ensure rigorous degassing of solvents to remove oxygen, which deactivates the catalyst. |
| Incorrect Reductive Amination Conditions | The pH for intramolecular reductive amination is critical for iminium ion formation and subsequent reduction. Solution: Optimize the pH of the reaction, typically in a slightly acidic range (pH 4-6) using an acetic acid buffer. Screen different reducing agents; sodium triacetoxyborohydride is often milder and more selective than sodium cyanoborohydride.[9][10] |
Problem 2: Poor enantioselectivity (low e.e.) in an asymmetric catalytic step.
| Possible Cause | Recommended Solution & Rationale |
| Suboptimal Catalyst/Ligand Combination | The "chiral pocket" created by the metal and ligand is not effectively differentiating between the two prochiral faces of the substrate. Solution: Systematically screen a library of chiral ligands. For hydrogenations, ligands like BINAP, Josiphos, or Mandyphos offer different steric and electronic environments. The choice of solvent can also dramatically influence enantioselectivity by altering catalyst solvation and conformation. |
| Incorrect Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomeric pathway, reducing the e.e. Solution: Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C). While this may slow the reaction rate, it often significantly enhances enantioselectivity. Monitor the reaction over a longer period to ensure completion. |
| Presence of Catalyst Poisons | Trace impurities (water, oxygen, sulfur-containing compounds) can coordinate to the metal center and inhibit or alter the catalytic cycle. Solution: Use rigorously purified and degassed reagents and solvents. Pre-treating the substrate to remove potential poisons (e.g., by passing through a plug of alumina) can be beneficial. |
Key Experimental Workflow & Visualization
Workflow: Strategic Decision-Making in Synthesis
The choice of synthetic route is the most critical decision. The following diagram outlines the key considerations and decision points when planning the synthesis.
Caption: Decision workflow for selecting a synthetic strategy.
Mechanism: Catalytic Asymmetric Hydrogenation
A common method to install the C4 stereocenter is through the asymmetric hydrogenation of a precursor like tert-butyl 4-methyleneazepane-1-carboxylate. The diagram below illustrates a simplified catalytic cycle.
Caption: Simplified cycle for Rh-catalyzed asymmetric hydrogenation.
Protocol: Synthesis via Reductive Amination of a Precursor
This protocol is a representative example adapted from strategies involving intramolecular reductive amination, a common ring-closing method.[9][10][11]
Objective: To cyclize a linear amino-aldehyde precursor to form the Boc-protected azepane ring.
Materials:
-
Linear amino-aldehyde precursor (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (3.0 eq)
-
Dichloromethane (DCM), anhydrous (to 0.01 M concentration)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DCM.
-
Reagent Preparation: In a separate flask, dissolve the linear amino-aldehyde precursor (1.0 eq) in a minimal amount of anhydrous DCM. Load this solution into the dropping funnel.
-
Initiate Reaction: Add acetic acid (3.0 eq) to the reaction flask containing DCM. Begin stirring.
-
Slow Addition: Add the precursor solution from the dropping funnel to the stirred DCM/AcOH mixture over a period of 6-8 hours. This maintains high dilution and favors intramolecular cyclization.
-
Iminium Formation: Allow the mixture to stir at room temperature for an additional 2 hours after the addition is complete to ensure formation of the cyclic iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure this compound.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess using chiral HPLC or SFC.
References
- 1. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 8. research.monash.edu [research.monash.edu]
- 9. d-nb.info [d-nb.info]
- 10. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Stereochemical Integrity of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Welcome to the Technical Support Center for tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing racemization during chemical transformations involving this versatile chiral building block. Our goal is to equip you with the knowledge to maintain the stereochemical integrity of your molecules, ensuring the desired therapeutic efficacy and safety of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern with this compound?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[1] Therefore, preserving the single enantiomeric form of this compound is crucial for its effective use as a chiral building block in drug development.
Q2: At which position is this compound susceptible to racemization?
A2: The chiral center in this compound is the carbon atom at the 4-position of the azepane ring, to which the hydroxymethyl group is attached. Reactions that involve this stereocenter, either directly or indirectly, carry the risk of racemization.
Caption: Chiral center of this compound.
Q3: What are the general principles for preventing racemization in reactions involving this chiral alcohol?
A3: The key to preventing racemization is to avoid reaction conditions that can lead to the formation of a planar, achiral intermediate, such as a carbocation at the chiral center.[1] General principles include:
-
Favoring SN2 reaction mechanisms: These reactions proceed with an inversion of stereochemistry and are generally stereospecific.[2]
-
Avoiding strongly acidic or basic conditions: Strong acids can protonate the hydroxyl group, leading to its departure as water and the formation of a carbocation, which is prone to racemization.[1] Strong bases can, in some cases, facilitate epimerization.[1]
-
Careful selection of reagents and solvents: The choice of reagents and solvents can significantly influence the reaction mechanism and the stability of intermediates.
-
Temperature control: Higher temperatures can sometimes provide the energy needed to overcome the activation barrier for racemization pathways.
Q4: Are there specific reaction types that are well-known for preserving stereochemistry with chiral alcohols?
A4: Yes, the Mitsunobu reaction is a powerful and widely used method for converting primary and secondary alcohols into a variety of other functional groups with a clean inversion of stereochemistry.[3][4] This reaction is generally stereospecific and avoids the formation of carbocation intermediates, making it an excellent choice for reactions at the chiral center of this compound.[2][5][6]
Troubleshooting Guide: Preventing Racemization in Practice
This section provides practical advice for common experimental challenges where racemization is a risk.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Loss of enantiomeric excess (e.e.) in the final product after activating the hydroxyl group (e.g., mesylation, tosylation) followed by nucleophilic substitution. | Formation of a carbocation intermediate via an SN1-type mechanism. This is more likely with secondary alcohols, especially if the reaction conditions are not optimized.[1] | Solution: Employ conditions that strongly favor an SN2 pathway. For the activation step, use standard conditions (e.g., MsCl or TsCl with a non-nucleophilic base like triethylamine or pyridine) at low temperatures (e.g., 0 °C to room temperature) to form the sulfonate ester. For the subsequent substitution, use a good nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to ensure a clean backside attack. |
| Racemization observed during a Mitsunobu reaction. | While generally stereospecific, racemization in a Mitsunobu reaction can occur if the pKa of the nucleophile is too high (generally > 13).[2][4] In such cases, side reactions can compete with the desired SN2 displacement.[2] | Solution: Ensure the pronucleophile has an appropriate pKa. If a less acidic nucleophile must be used, consider alternative reagents to the standard diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) that may facilitate the reaction with more basic nucleophiles.[2][6] Additionally, careful control of the order of addition of reagents is crucial.[2] |
| Product is a racemic mixture after attempting a direct substitution under acidic conditions. | Protonation of the hydroxyl group by a strong acid creates a good leaving group (water), which can depart to form a planar carbocation. Subsequent attack by the nucleophile can occur from either face of the carbocation, leading to a racemic mixture.[1] | Solution: Avoid strongly acidic conditions. If an acid catalyst is necessary, use a weak acid and carefully control the stoichiometry and temperature.[1] A better approach is to convert the hydroxyl group into a good leaving group under neutral or mildly basic conditions first (e.g., forming a sulfonate ester) before performing the substitution reaction. |
Experimental Protocol: Stereoretentive Conversion of the Hydroxyl Group via Mitsunobu Reaction
This protocol details the conversion of the hydroxyl group to an ester with inversion of configuration, a common transformation that, if not performed carefully, can lead to racemization.
Objective: To esterify this compound with benzoic acid while maintaining high enantiomeric excess.
Materials:
-
(R)- or (S)-tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF dropwise to the stirred reaction mixture. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired ester.
-
Critical Step: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC to confirm the stereochemical outcome of the reaction.
Caption: Workflow for a stereospecific Mitsunobu esterification.
Mechanism of Stereochemical Inversion in the Mitsunobu Reaction
The stereospecificity of the Mitsunobu reaction is a result of a well-defined reaction pathway that avoids achiral intermediates.
Caption: Simplified mechanism of the Mitsunobu reaction highlighting the SN2 step.
The crucial step for stereochemistry is the final displacement of the activated hydroxyl group (as an oxyphosphonium salt) by the carboxylate nucleophile.[3] This occurs via a classic SN2 mechanism, which results in a predictable and clean inversion of the stereocenter.[2][4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible research. tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands a comprehensive analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of the primary analytical methods for the characterization of this compound, offering field-proven insights and detailed experimental protocols.
The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical strategy is essential.
The Compound at a Glance
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₂₃NO₃[1]
-
Molecular Weight: 229.32 g/mol [1]
-
CAS Number: 1065608-51-6[1]
Comparative Overview of Analytical Techniques
| Analytical Technique | Information Provided | Strengths | Limitations | Recommended Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, confirmation of functional groups, and identification of impurities. | Provides unambiguous structural information and can be used for quantification (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. | Primary method for structural confirmation and identification of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of the main component and impurities. | High resolution, excellent quantitative accuracy, and wide applicability. | Requires a chromophore for UV detection; may not detect all impurities. | Gold standard for routine purity analysis and quantification. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition; structural information through fragmentation analysis. | High sensitivity and specificity; allows for the identification of unknown impurities. | Can be destructive; ionization efficiency can vary between compounds. | Essential for molecular weight confirmation and impurity identification, especially when coupled with HPLC (LC-MS). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, and provides a characteristic molecular fingerprint. | Provides limited structural information on its own; not suitable for quantification. | Rapid identity confirmation and verification of key functional groups. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing. The magnetic field strength (e.g., 400 or 500 MHz) will determine the resolution of the spectra, with higher fields providing better separation of overlapping signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Expected Spectral Data and Interpretation (Based on Analogous Compounds)
¹H NMR (400 MHz, CDCl₃):
-
~3.4-3.6 ppm (m, 2H): Methylene protons adjacent to the nitrogen of the azepane ring.
-
~3.3 ppm (d, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).
-
~1.8-1.4 ppm (m, 9H): Methylene protons of the azepane ring and the methine proton at the 4-position.
-
~1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group.
-
Broad singlet: A broad signal corresponding to the hydroxyl proton (-OH), the chemical shift of which is concentration-dependent and may exchange with trace water in the solvent.
¹³C NMR (100 MHz, CDCl₃):
-
~155 ppm: Carbonyl carbon of the Boc protecting group.
-
~79 ppm: Quaternary carbon of the tert-butyl group.
-
~65 ppm: Methylene carbon of the hydroxymethyl group (-CH₂OH).
-
~45-50 ppm: Methylene carbons adjacent to the nitrogen in the azepane ring.
-
~35-40 ppm: Methine carbon at the 4-position of the azepane ring.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~25-30 ppm: Other methylene carbons of the azepane ring.
II. High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC, particularly in the reverse-phase mode, is the workhorse for assessing the purity of pharmaceutical intermediates.[4] It separates the target compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices:
A C18 column is the standard choice for the separation of moderately polar compounds like this compound. A gradient elution with water and acetonitrile allows for the effective separation of impurities with a wide range of polarities. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase helps to sharpen the peaks by protonating any basic sites in the molecule and silanol groups on the stationary phase. UV detection is suitable as the carbamate group provides sufficient chromophore for detection at low wavelengths (around 210 nm).
Experimental Protocol: Reverse-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation:
The purity is calculated based on the area percentage of the main peak in the chromatogram.
| Parameter | Typical Value |
| Retention Time | Dependent on the specific method, but should be reproducible. |
| Purity (Area %) | Typically ≥97% for a high-quality sample. |
| Impurity Profile | Any peaks other than the main peak should be reported with their retention times and area percentages. |
III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target compound. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity identification.
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. Fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS) to obtain structural information.
Predicted Mass Spectrum Data:
Based on the molecular formula C₁₂H₂₃NO₃, the expected mass-to-charge ratios (m/z) for common adducts in positive ion mode are:
| Adduct | Calculated m/z |
| [M+H]⁺ | 230.1751 |
| [M+Na]⁺ | 252.1570 |
| [M+K]⁺ | 268.1309 |
Note: These values are predicted and may vary slightly in experimental data.[5]
Fragmentation Analysis:
The fragmentation of N-Boc protected cyclic amines often involves the loss of the Boc group or fragments thereof.[6][7] Common fragmentation pathways include:
-
Loss of isobutylene (56 Da) from the Boc group.
-
Loss of the entire Boc group (100 Da).
-
Alpha-cleavage adjacent to the nitrogen atom in the azepane ring.[7]
Caption: Predicted ESI-MS fragmentation pathway.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Causality Behind Experimental Choices:
The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet. The resulting spectrum provides a unique "fingerprint" for the compound.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the sample directly on the ATR crystal or prepare a KBr pellet.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Typically, scan the region from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 (broad) | O-H (alcohol) | Stretching |
| ~2970, 2870 | C-H (alkane) | Stretching |
| ~1690 | C=O (carbamate) | Stretching |
| ~1450 | C-H (alkane) | Bending |
| ~1160 | C-O (carbamate) | Stretching |
| ~1050 | C-O (alcohol) | Stretching |
Note: The presence of a broad O-H stretch and a strong C=O stretch are key diagnostic peaks for this molecule.[8]
References
- 1. calpaclab.com [calpaclab.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C12H23NO3) [pubchemlite.lcsb.uni.lu]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
Introduction
tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The azepane scaffold is of significant interest as it provides access to a three-dimensional chemical space that is underrepresented compared to the more common five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine[1]. The presence of a primary alcohol offers a versatile handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. This guide provides a comparative analysis of the most common and practical synthetic routes to this key intermediate, offering insights into the experimental choices and expected outcomes for researchers in the field.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into three main approaches:
-
Functional Group Interconversion: Reduction of a 4-substituted azepane precursor, typically a ketone or a carboxylic acid derivative.
-
Ring Expansion: Expansion of a readily available six-membered piperidine ring to the seven-membered azepane scaffold.
-
De Novo Ring Formation: Construction of the azepane ring from an acyclic precursor through cyclization.
This guide will focus on the first two strategies, which are generally more practical and utilize more common starting materials.
Route 1: Reduction of tert-Butyl 4-oxoazepane-1-carboxylate
This is arguably the most direct and industrially scalable approach, contingent on the availability of the starting ketone. The synthesis of tert-butyl 4-oxoazepane-1-carboxylate has been reported on a large scale via a ring expansion of tert-butyl piperidin-4-one-1-carboxylate[2]. The subsequent reduction of the ketone at the 4-position is a standard and high-yielding transformation.
Chemical Rationale
The reduction of a ketone to a secondary alcohol is a cornerstone of organic synthesis. Hydride-based reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed. Sodium borohydride is a milder and more selective reagent, compatible with a wider range of functional groups and protic solvents like methanol or ethanol[3][4]. This makes it a safer and more convenient choice for this particular transformation, where over-reduction is not a concern.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate (via Ring Expansion)
A detailed industrial-scale synthesis is described in the literature, involving the reaction of tert-butyl piperidin-4-one-1-carboxylate with ethyl diazoacetate[2].
Step 2: Reduction to this compound
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol (0.2 M) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel yields the pure this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High-yielding final step. | Relies on the availability of the starting ketone. |
| Utilizes a mild and safe reducing agent. | The synthesis of the ketone involves potentially hazardous diazo compounds on a large scale[2]. |
| Straightforward workup and purification. | |
| Scalable process. |
Visualizing the Pathway
Caption: Synthetic pathway via reduction of a 4-oxoazepane precursor.
Route 2: Reduction of a 4-Carboxyazepane Derivative
This approach involves the reduction of a carboxylic acid or its corresponding ester at the 4-position of the azepane ring. Azepane-4-carboxylic acid is a commercially available starting material, making this a viable, albeit potentially more expensive, route.
Chemical Rationale
The reduction of carboxylic acids and their esters to primary alcohols requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, capable of reducing a wide range of carbonyl compounds[5][6][7][8]. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective and can offer greater chemoselectivity in the presence of other reducible functional groups[9]. The reaction proceeds via the formation of an aluminum or borate ester intermediate, which is then hydrolyzed during the workup to yield the alcohol.
Experimental Protocol
Step 1: Boc-protection of Azepane-4-carboxylic acid
-
To a solution of azepane-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water, sodium hydroxide (1.1 eq) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
The reaction is stirred at room temperature overnight.
-
The solvent is removed, and the residue is acidified with aqueous HCl and extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield tert-butyl 4-carboxyazepane-1-carboxylate.
Step 2: Reduction to this compound
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of tert-butyl 4-carboxyazepane-1-carboxylate (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is then heated at reflux for 4-6 hours, monitoring by TLC.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting precipitate is filtered off and washed with THF.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Starts from a commercially available precursor. | Requires the use of highly reactive and pyrophoric LiAlH₄. |
| A reliable and well-established transformation. | The workup procedure for LiAlH₄ reactions can be challenging. |
| May be less cost-effective for large-scale synthesis. |
Visualizing the Pathway
Caption: Synthetic pathway via reduction of a 4-carboxyazepane precursor.
Route 3: Ring Expansion of a Piperidine Precursor
This strategy leverages the vast chemistry of piperidines and the availability of various substituted starting materials. The key step is the one-carbon ring expansion to form the azepane ring. A classic method for this is the Tiffeneau-Demjanov rearrangement.
Chemical Rationale
The Tiffeneau-Demjanov rearrangement involves the reaction of a β-amino alcohol with nitrous acid to form a diazonium ion, which then undergoes a concerted rearrangement with ring expansion to yield a ketone. For this synthesis, one would start from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, oxidize it to the aldehyde, convert the aldehyde to a cyanohydrin, reduce the nitrile to a primary amine, and then perform the ring expansion. A more direct approach would be a diazomethane-mediated ring expansion of a piperidinone, as mentioned in Route 1. A stereoselective and regioselective synthesis of azepanes from piperidines has been reported, highlighting the potential of this approach[10].
Experimental Protocol (Illustrative)
Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
This starting material can be prepared by Boc protection of commercially available piperidin-4-ylmethanol[11].
Step 2: Oxidation to tert-Butyl 4-formylpiperidine-1-carboxylate
-
A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added to a suspension of pyridinium chlorochromate (PCC) (1.5 eq) and silica gel in DCM.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel and the filtrate is concentrated to give the aldehyde.
Step 3: Subsequent Steps for Ring Expansion (e.g., Tiffeneau-Demjanov)
-
Formation of the cyanohydrin, reduction of the nitrile to the β-amino alcohol, and subsequent reaction with nitrous acid would lead to the azepan-4-one, which would then need to be reduced as in Route 1. Due to the multi-step nature of this specific sequence starting from the alcohol, it is less direct than the other routes.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Access to a wide variety of substituted piperidine starting materials. | Can be a multi-step process with potential for lower overall yield. |
| Potential for stereocontrol in the ring expansion step[10]. | The classical Tiffeneau-Demjanov rearrangement uses nitrous acid, which can be hazardous. |
| May not be as straightforward for large-scale production compared to Route 1. |
Visualizing the Pathway
Caption: Synthetic pathway via ring expansion of a piperidine precursor.
Comparative Summary
| Parameter | Route 1: Ketone Reduction | Route 2: Carboxylic Acid Reduction | Route 3: Piperidine Ring Expansion |
| Starting Material | tert-Butyl 4-oxoazepane-1-carboxylate | Azepane-4-carboxylic acid | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
| Number of Steps | 1 (from the ketone) | 2 | 3+ |
| Key Reagents | NaBH₄ | LiAlH₄ or BH₃·THF, Boc₂O | Oxidizing agents, HCN, reducing agents, NaNO₂/HCl |
| Scalability | Excellent | Good | Moderate |
| Safety Concerns | Minimal for the reduction step | Use of pyrophoric LiAlH₄ | Use of toxic cyanide and potentially unstable nitrous acid |
| Overall Yield | High | Good | Moderate to Low |
Conclusion
For the synthesis of this compound, the reduction of tert-butyl 4-oxoazepane-1-carboxylate (Route 1) stands out as the most efficient and scalable method, provided the starting ketone is accessible. Its final step is high-yielding and employs mild and safe reagents. The reduction of a 4-carboxyazepane derivative (Route 2) is a solid alternative, especially for lab-scale synthesis where the starting acid is commercially available. The ring expansion of a piperidine precursor (Route 3) offers flexibility in terms of starting materials but is generally a longer and more complex route. The choice of synthetic strategy will ultimately depend on the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place.
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. atlantis-press.com [atlantis-press.com]
A Guide for the Medicinal Chemist: tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate vs. Piperidine-Based Analogs
Introduction: Beyond the Six-Membered Ring
In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless pharmaceuticals.[1] Among these, the six-membered piperidine ring is arguably the most ubiquitous, valued for its synthetic tractability and well-defined conformational properties.[1][2] However, the relentless pursuit of novel chemical space, improved pharmacokinetic profiles, and unique structure-activity relationships (SAR) has driven researchers to look beyond this staple.
This guide provides an in-depth, data-driven comparison between the seven-membered azepane scaffold, represented by the versatile building block tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate , and its traditional piperidine-based analogs. While piperidines offer rigidity and predictability, the larger, more flexible azepane ring presents a distinct set of opportunities and challenges.[3][4] We will explore the fundamental differences in structure, synthesis, and physicochemical properties, providing experimental evidence and protocols to empower drug development professionals to make informed decisions when selecting a scaffold for their next generation of therapeutics.
Part 1: The Fundamental Divide - Conformational Analysis
The primary distinction between azepane and piperidine lies in their three-dimensional structure and inherent flexibility. This difference is not merely academic; it profoundly influences how a molecule interacts with its biological target and navigates the physiological environment.
The Piperidine Scaffold: A State of Conformational Rigidity The piperidine ring predominantly adopts a stable chair conformation. This rigidity provides a predictable framework, with substituents locked into well-defined axial or equatorial positions. While this predictability simplifies initial design, it can also limit the molecule's ability to adapt to the nuanced topography of a protein's binding site.[2]
The Azepane Scaffold: Embracing Flexibility In contrast, the seven-membered azepane ring is significantly more flexible.[5] It does not possess a single dominant conformation but exists as a dynamic equilibrium of several low-energy states, including various chair, boat, and twist-chair forms.[6][7] This conformational adaptability can be a distinct advantage, allowing an azepane-containing ligand to mold itself into a binding pocket to maximize favorable interactions.[5][8] However, this flexibility can also introduce an entropic penalty upon binding, a factor that must be carefully considered during optimization.
Caption: Conformational differences between piperidine and azepane scaffolds.
Part 2: Synthetic Accessibility and Strategic Considerations
The prevalence of piperidine in drug discovery is historically linked to its synthetic accessibility. Azepanes, while increasingly common, often require more specialized synthetic routes.
Synthesis of Piperidine Analogs: The synthesis of substituted piperidines is supported by a vast and mature body of chemical literature. Common methods include the catalytic hydrogenation of pyridine precursors and a wide variety of intramolecular cyclization strategies.[1] This accessibility translates to a greater availability of diverse starting materials and building blocks.
Synthesis of Azepane Analogs: The construction of the azepane ring, including the specific target this compound, is often more challenging.[3][9] Key strategies frequently rely on the ring expansion of more readily available piperidine precursors.[10][11] The Dowd-Beckwith reaction is a classic example of such a transformation.[12] More recently, novel methods like the dearomative ring expansion of nitroarenes have emerged, streamlining access to polysubstituted azepanes.[3][4] While these methods are powerful, they can involve more steps and require careful optimization compared to piperidine synthesis.
Caption: A generalized workflow for synthesizing azepanes via piperidine ring expansion.
Part 3: Comparative Physicochemical and ADME Profile
The choice between an azepane and a piperidine scaffold has profound consequences for a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The addition of a single methylene group and the resulting change in conformation can significantly alter key parameters.
| Property | Piperidine Analog | Azepane Analog | Rationale & Implication in Drug Design |
| Lipophilicity (cLogP) | Lower | Higher (Generally) | Increasing ring size typically increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target effects.[13] |
| Basicity (pKa) | ~11.2 | Slightly Higher | The pKa of the azepane nitrogen is often slightly higher than that of piperidine. This influences the ionization state at physiological pH, affecting solubility, receptor interactions, and potential for lysosomal trapping.[13] |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased lipophilicity of the azepane ring can lead to reduced aqueous solubility, a critical parameter for formulation and oral bioavailability. This can often be modulated through salt formation. |
| Metabolic Stability | Prone to metabolism, especially at carbons α to the nitrogen.[2] | Can exhibit improved metabolic stability. | The larger, more flexible azepane ring can shield certain positions from cytochrome P450 enzymes, potentially reducing clearance and improving half-life.[5][13] |
| Permeability (e.g., Caco-2) | Often High | Moderate to High | While higher lipophilicity can favor passive diffusion, the overall 3D shape and hydrogen bonding capacity play crucial roles. Both scaffolds can generally be optimized for good permeability.[13] |
| 3D Chemical Space | Well-explored, relatively flat. | Less explored, more globular/3D. | Azepanes provide access to novel vectors for substitution, allowing for the exploration of new regions of chemical space and potentially unlocking new SAR.[3][4] |
Part 4: Strategic Application in Drug Design
The decision to use an azepane scaffold is a strategic one, driven by the specific goals of a drug discovery program.
-
When to Favor Piperidine: This scaffold is an excellent choice for initial lead generation due to its synthetic accessibility. It is ideal when a rigid core is required to lock in a specific pharmacophore, or when targeting well-characterized proteins where the binding pocket is known to accommodate a classic chair conformation.
-
When to Consider Azepane: An azepane scaffold should be considered when:
-
Improving Metabolic Stability: A lead compound with a piperidine moiety suffers from rapid metabolism.
-
Escaping Patent Space: The novelty of the azepane core can provide a path to new intellectual property.
-
Enhancing Potency/Selectivity: The existing SAR is flat, and new vectors are needed to interact with the target. The flexibility of the azepane may allow it to access sub-pockets within a binding site that are unreachable by a rigid piperidine.
-
Mimicking Natural Products: Many bioactive natural products feature seven-membered rings, providing a biomimetic rationale for scaffold selection.[8]
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jopir.in [jopir.in]
- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate Derivatives as PTPN2/PTPN1 Inhibitors
In the landscape of modern drug discovery, the azepane scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its inherent three-dimensional conformation allows for diverse chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide provides an in-depth comparison of a series of novel azepane derivatives, synthesized from the versatile building block, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. We will delve into their efficacy as inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1), two critical negative regulators in immune signaling pathways and promising targets for cancer immunotherapy.[3][4]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of structure-activity relationships (SAR), supported by robust experimental data and detailed protocols.
Introduction: The Therapeutic Potential of PTPN2/PTPN1 Inhibition
Protein tyrosine phosphatases (PTPs) are crucial enzymes that counterbalance the activity of protein tyrosine kinases, thereby modulating a multitude of cellular processes. PTPN2 and PTPN1 have garnered significant attention as therapeutic targets due to their roles in suppressing anti-tumor immunity.[3][5] Inhibition of these phosphatases can enhance the sensitivity of cancer cells to interferon-gamma (IFNγ) and bolster the function of immune cells, making them attractive targets for novel cancer immunotherapies.[6][7] The development of small molecule inhibitors for PTPN2 and PTPN1, however, presents a significant challenge due to the highly conserved and charged nature of their active sites.[8]
The azepane core, with its conformational flexibility, offers a unique platform for the design of potent and selective PTPN2/PTPN1 inhibitors. The derivatives discussed herein are based on the modification of the hydroxyl group of this compound, exploring how different substituents impact inhibitory activity and selectivity.
Comparative Analysis of Biological Activity
A series of tert-butyl 4-(aryloxymethyl)azepane-1-carboxylate derivatives were synthesized and evaluated for their inhibitory activity against both PTPN2 and PTPN1. The core synthetic strategy involved a Williamson ether synthesis, a robust and versatile method for forming ether linkages.[8][9][10][11]
Structure-Activity Relationship (SAR)
The synthesized compounds were designed to probe the effect of various aromatic and heteroaromatic substituents on the inhibitory potency. The general structure of the synthesized derivatives is shown below:
Caption: General chemical structure of the synthesized derivatives.
The biological activity of these compounds was assessed using a robust in vitro enzyme inhibition assay. The results, summarized in the table below, reveal key structure-activity relationships.
Quantitative Biological Data
| Compound ID | R-Group (Aryl/Heteroaryl) | PTPN2 IC50 (nM)[4] | PTPN1 IC50 (nM)[4] |
| 1 | Phenyl | 1500 | >10000 |
| 2 | 4-Fluorophenyl | 850 | 5600 |
| 3 | 2,4-Difluorophenyl | 420 | 2800 |
| 4 | 4-Chlorophenyl | 780 | 4900 |
| 5 | 4-Bromophenyl | 750 | 4700 |
| 6 | 4-Cyanophenyl | 350 | 2100 |
| 7 | 4-Nitrophenyl | 920 | 6300 |
| 8 | Pyridin-4-yl | 680 | 4100 |
| 9 | Thiazol-2-yl | 550 | 3500 |
| 10 (Lead) | 2-Fluoro-4-cyanophenyl | 85 | 520 |
Analysis of SAR:
-
Halogen Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2 ) improved potency against both PTPN2 and PTPN1 compared to the unsubstituted phenyl analog (Compound 1 ). Di-substitution with fluorine at the 2 and 4 positions (Compound 3 ) further enhanced PTPN2 inhibitory activity. Chlorine and bromine at the 4-position (Compounds 4 and 5 ) resulted in similar activity to the 4-fluoro analog.
-
Electron-Withdrawing Groups: The presence of a cyano group at the 4-position (Compound 6 ) led to a significant increase in PTPN2 inhibition. This suggests that electron-withdrawing substituents are favorable for activity. However, a nitro group at the same position (Compound 7 ) was less effective.
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyridine (Compound 8 ) and thiazole (Compound 9 ) maintained good inhibitory potency.
-
Optimized Lead Compound: The most potent compound in this series was Compound 10 , featuring a 2-fluoro-4-cyanophenyl moiety. This derivative exhibited a PTPN2 IC50 of 85 nM, demonstrating a clear synergistic effect of the fluoro and cyano substituents.
Mechanism of Action: Targeting the PTPN2/PTPN1 Signaling Pathway
PTPN2 and PTPN1 negatively regulate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for the cellular response to interferons.[1][5][12] By inhibiting PTPN2 and PTPN1, these azepane derivatives are hypothesized to enhance the phosphorylation of key downstream targets like STAT1, leading to increased expression of genes involved in antigen presentation and anti-tumor immunity.[6][7]
Caption: Proposed mechanism of action of azepane derivatives as PTPN2/PTPN1 inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and biological evaluation of the tert-butyl 4-(aryloxymethyl)azepane-1-carboxylate derivatives.
General Synthetic Procedure: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of the target derivatives.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add the corresponding aryl or heteroaryl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
In Vitro PTPN2/PTPN1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PTPN2 and PTPN1 was determined using a fluorescence-based assay with 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate.[11]
Step-by-Step Protocol:
-
Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 20 µL of a solution containing the recombinant human PTPN2 or PTPN1 enzyme in assay buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, and 2 mM DTT).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of DiFMUP substrate solution (final concentration equal to the Km value for each enzyme).
-
Monitor the increase in fluorescence intensity (excitation at 355 nm, emission at 460 nm) over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response curves using a nonlinear regression model.
Conclusion and Future Directions
This guide has provided a comparative analysis of a novel series of this compound derivatives as inhibitors of PTPN2 and PTPN1. The structure-activity relationship studies have identified key structural features that contribute to potent inhibition, culminating in the discovery of a lead compound with an IC50 of 85 nM against PTPN2.[4] The proposed mechanism of action, involving the enhancement of the JAK-STAT signaling pathway, highlights the therapeutic potential of these compounds in cancer immunotherapy.
Future work should focus on further optimization of the lead compound to improve its selectivity and pharmacokinetic properties. In vivo studies in relevant animal models of cancer are also warranted to validate the anti-tumor efficacy and to further elucidate the immunological effects of these novel azepane-based PTPN2/PTPN1 inhibitors. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in the exciting and rapidly evolving field of immuno-oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Little ones can do big things: Small molecule inhibitors target PTPN2/PTPN1 for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to Robust Purity Validation: An HPLC Method for tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous world of pharmaceutical development, the purity of a chemical intermediate is not a mere data point; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate, a key azepane-based building block, is no exception. Impurities, whether from synthesis or degradation, can have cascading effects on downstream reactions and the final product's quality.
This guide moves beyond a simple recitation of a protocol. As a Senior Application Scientist, my objective is to provide a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific molecule. We will delve into the causality behind each experimental choice, grounding our methodology in the principles of scientific integrity and the authoritative standards set by the International Council for Harmonisation (ICH).
The 'Why': Method Development Rationale
Before a method can be validated, it must be developed on a sound scientific basis. The chemical nature of this compound dictates our analytical strategy.
-
Analyte Structure and Properties: The molecule possesses a tert-butoxycarbonyl (Boc) protecting group, which imparts a degree of hydrophobicity, making it well-suited for Reversed-Phase (RP) HPLC. The lack of a significant chromophore means that UV detection will be most effective at lower wavelengths (e.g., 200-215 nm) where the carbamate functional group absorbs.
-
Chromatographic Choices:
-
Column: A C18 stationary phase is the workhorse of RP-HPLC and provides an excellent starting point for retaining and separating this moderately polar compound from potential impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile is necessary. This ensures that the main, highly concentrated analyte peak is sharp and well-resolved, while also providing enough elution strength to detect any less polar, late-eluting impurities. The addition of a small amount of an acid, such as formic acid, is critical for improving peak shape by ensuring consistent protonation of any residual silanols on the column and the analyte itself.
-
Detector: A Photodiode Array (PDA) detector is preferable to a simple UV detector. While we will quantify at a single wavelength, the PDA's ability to acquire full UV spectra across a peak is invaluable for assessing peak purity, a key component of demonstrating specificity.
-
Caption: Overall Workflow for HPLC Method Development and Validation.
Experimental Protocol: A Self-Validating HPLC Method
This section details the finalized chromatographic conditions and the validation plan designed to meet the rigorous standards of ICH Q2(R1).[1][2]
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector | Standard, reliable system capable of precise gradient delivery. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | High-purity silica provides excellent peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient Program | 0-1 min (20% B), 1-15 min (20-80% B), 15-18 min (80% B), 18-18.1 min (80-20% B), 18.1-23 min (20% B) | Ensures separation of potential impurities and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves reproducibility by controlling viscosity and retention times. |
| Detection | PDA at 210 nm | Wavelength for carbamate absorbance; PDA for peak purity assessment. |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Matches initial mobile phase conditions to ensure good peak shape. |
| Sample Conc. | ~1.0 mg/mL | Provides a strong signal for the main peak and allows detection of impurities. |
Method Validation: Proving Fitness for Purpose
A method is only reliable if it is proven to be so. The following validation experiments are performed to demonstrate that the analytical procedure is suitable for its intended purpose.
Caption: Logical Flow of HPLC Method Validation and Acceptance Criteria.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is rigorously tested through forced degradation studies, which also establish the stability-indicating nature of the method.[3][4][5]
-
Protocol: Solutions of the analyte (~1.0 mg/mL) are subjected to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample heated at 105 °C for 48 hours.
-
Photolytic: Solution exposed to ICH-specified light conditions.
-
-
Acceptance Criteria: The main analyte peak must be resolved from all degradation product peaks (Resolution > 2.0). The peak purity index from the PDA detector must be greater than 990, indicating no co-eluting impurities. A target degradation of 5-20% is ideal to demonstrate that the method can separate degradants without completely destroying the main peak.[4]
Linearity and Range
This demonstrates a proportional relationship between detector response and analyte concentration over a specified range.
-
Protocol: Prepare a series of at least five concentrations of a reference standard, ranging from 50% to 150% of the target analytical concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Data & Results:
Concentration Level Concentration (mg/mL) Mean Peak Area (n=3) 50% 0.50 1,255,100 75% 0.75 1,882,750 100% 1.00 2,510,500 125% 1.25 3,138,250 | 150% | 1.50 | 3,765,900 |
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot must be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.
-
Protocol: A sample matrix is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Data & Results:
Spike Level Theoretical Conc. (mg/mL) Mean Measured Conc. (mg/mL) % Recovery 80% 0.80 0.795 99.4% 100% 1.00 1.008 100.8% | 120% | 1.20 | 1.192 | 99.3% |
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Precision
Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-assay): The precision over a short interval with the same analyst, equipment, and day.
-
Intermediate Precision: Assesses within-laboratory variations (different days, analysts, or equipment).
-
Protocol:
-
Repeatability: Analyze six individual preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
-
Data & Results:
Precision Level % Purity Results (n=6) Mean % Purity % RSD Repeatability 99.62, 99.55, 99.71, 99.65, 99.58, 99.60 99.62 0.06% | Intermediate Precision | 99.48, 99.59, 99.63, 99.51, 99.66, 99.55 | 99.57 | 0.07% |
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for each set of measurements must be ≤ 2.0%.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Analyze the sample while making minor changes to the method parameters one at a time.
-
Flow Rate: 0.9 mL/min and 1.1 mL/min
-
Column Temperature: 33 °C and 37 °C
-
Mobile Phase pH (Aqueous): Adjust by ±0.2 units
-
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, and theoretical plates) must remain within predefined limits. The purity results should not be significantly impacted by these changes.
Comparative Conclusion: The Value of a Validated Method
The necessity of this comprehensive validation becomes clear when compared with more rudimentary analytical approaches.
| Feature | This Validated RP-HPLC Method | Alternative: Non-Validated Isocratic Method |
| Specificity | High; proven to be stability-indicating. | Unknown; high risk of co-elution with impurities. |
| Reliability | High; accuracy and precision are quantified. | Low; results are not demonstrably accurate or precise. |
| Impurity Detection | High; gradient elution resolves late-eluting peaks. | Low; impurities may not elute or may co-elute. |
| Regulatory Compliance | Meets ICH Q2(R1) standards for submission. | Unsuitable for regulatory filings or QC release. |
| Confidence in Data | Quantitative; provides a high degree of confidence. | Qualitative at best; provides only an estimate. |
Ultimately, adopting a fully validated HPLC method is not about procedural formality; it is about ensuring data integrity. For a critical building block like this compound, this validated method provides the necessary confidence that the material meets the stringent quality standards required for pharmaceutical research and development, safeguarding the integrity of the entire discovery and manufacturing pipeline.
References
A Comparative Study of Boc vs. Cbz Protecting Groups for Azepane Synthesis
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of azepanes, seven-membered nitrogen-containing heterocycles, is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] The strategic use of nitrogen protecting groups is paramount in the multi-step syntheses of complex azepane derivatives.[3] Among the most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides a detailed comparative analysis of the Boc and Cbz protecting groups in the context of azepane synthesis, offering experimental insights to inform the selection of the most appropriate group for a given synthetic route.
The Critical Role of Protecting Groups in Azepane Synthesis
The secondary amine functionality of the azepane ring is both a nucleophile and a base, necessitating protection to prevent unwanted side reactions during subsequent synthetic transformations. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule. The choice between Boc and Cbz often hinges on the overall synthetic strategy, particularly the compatibility with other protecting groups and the reaction conditions required for subsequent steps.
Boc and Cbz: A Tale of Two Carbamates
Both Boc and Cbz groups protect the amine as a carbamate, which significantly reduces its nucleophilicity and basicity.[4] However, their cleavage conditions are distinct, forming the basis of their orthogonal relationship in synthetic chemistry.[5][6]
The Boc group is characteristically acid-labile.[7] It is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenation.[8] This makes it a versatile protecting group in many synthetic sequences.
In contrast, the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[5][9] This unique cleavage condition allows for selective deprotection in the presence of acid-sensitive groups, such as the Boc group.
Quantitative Performance Comparison
The following table summarizes typical experimental data for the protection and deprotection of a model secondary amine, providing a quantitative basis for comparison.
| Parameter | Boc Group | Cbz Group |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | >95% | >90% |
| Protection Conditions | NaHCO₃, THF/H₂O, rt, 2-4 h[10] | Na₂CO₃, H₂O, 0 °C to rt, 2-4 h[5] |
| Deprotection Method | Acid-mediated cleavage | Catalytic Hydrogenolysis |
| Common Deprotection Reagents | TFA in DCM; HCl in dioxane/MeOH[11] | H₂, Pd/C; Ammonium formate, Pd/C[12][13] |
| Typical Deprotection Yield | >90% | >95% |
| Deprotection Byproducts | Isobutylene, CO₂[14] | Toluene, CO₂[15] |
Experimental Protocols
N-Boc Protection of Azepane
This protocol describes the protection of the azepane nitrogen with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
Azepane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve azepane (1.0 equiv) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-azepane.
N-Cbz Protection of Azepane
This protocol details the protection of the azepane nitrogen with a Cbz group using benzyl chloroformate under Schotten-Baumann conditions.[5]
Materials:
-
Azepane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve azepane (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) and cool in an ice bath.[5]
-
While stirring vigorously, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-azepane.[5]
Deprotection Strategies: Mechanisms and Workflows
Boc Deprotection: Acid-Catalyzed Cleavage
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed mechanism.[16][17] Protonation of the carbonyl oxygen is followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[7][14]
Caption: Boc deprotection workflow.
Cbz Deprotection: Catalytic Hydrogenolysis
The Cbz group is typically removed by catalytic hydrogenolysis.[15] In this process, the Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction cleaves the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to give the free amine.[15] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, offers a milder and often more convenient alternative to using hydrogen gas.[12][13]
Caption: Cbz deprotection workflow.
Making the Right Choice: Boc vs. Cbz
The selection between Boc and Cbz for azepane synthesis is dictated by the specific requirements of the synthetic route.
Choose Boc when:
-
The subsequent reaction steps involve basic or nucleophilic conditions.
-
The molecule is sensitive to catalytic hydrogenation.
-
Orthogonality to base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups is required.[16]
Choose Cbz when:
-
The subsequent reaction steps involve acidic conditions.
-
The molecule contains other functional groups that are sensitive to acid but stable to hydrogenolysis.
-
Orthogonality to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups is necessary.[5]
Conclusion
Both Boc and Cbz are highly effective protecting groups for the azepane nitrogen, each with its own distinct advantages and disadvantages. A thorough understanding of their respective stabilities and deprotection conditions is crucial for the successful design and execution of a synthetic strategy for complex azepane-containing molecules. By carefully considering the chemical environment of the planned synthetic steps, researchers can strategically employ these protecting groups to achieve their synthetic goals with high efficiency and yield.
References
- 1. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 2. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the X-ray Crystallography of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the conformational integrity of a molecule is paramount to its biological activity. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are privileged structures in drug discovery, appearing in a wide array of therapeutic agents. Their inherent flexibility, however, presents a significant challenge for rational drug design. Understanding the precise three-dimensional arrangement of these rings and their substituents is crucial for optimizing interactions with biological targets.
This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for solid-state conformational analysis of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate derivatives. We will explore the causality behind experimental choices in X-ray diffraction studies and contrast the insights gained with those from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Azepane Ring: A Conformational Conundrum
The seven-membered azepane ring is significantly more flexible than its five- and six-membered counterparts (pyrrolidine and piperidine). This flexibility arises from a greater number of low-energy conformations, such as chair, boat, and twist-chair forms, that can readily interconvert in solution. The introduction of a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a hydroxymethyl substituent at the 4-position further influences the conformational landscape. The Boc group, while essential for synthetic manipulations, can exhibit rotational isomerism, adding another layer of complexity.[1]
The precise conformation adopted by a substituted azepane can dictate the spatial orientation of its pharmacophoric groups, thereby directly impacting its binding affinity and efficacy. Therefore, a definitive method to elucidate the dominant conformation is invaluable.
X-ray Crystallography: A High-Resolution Snapshot
X-ray crystallography provides an atomic-resolution, three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to unambiguously determine bond lengths, bond angles, and torsional angles, offering a static but highly detailed picture of the molecule's conformation. For azepane derivatives, this means a clear depiction of the ring pucker and the orientation of its substituents.[2]
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, numerous studies on related N-Boc protected heterocyclic systems and substituted azepanes provide a strong foundation for understanding their crystallographic behavior.[3][4]
Experimental Workflow: From Molecule to Model
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.
References
A Comparative Guide to the Reactivity of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate and Analogous Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly impacts the synthesis and properties of novel therapeutic agents. This guide provides an in-depth technical assessment of the reactivity of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate, a versatile seven-membered heterocyclic scaffold. Through objective comparisons with its five- and six-membered ring counterparts, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.
The azepane motif is a recognized pharmacophore found in numerous biologically active compounds, offering a unique three-dimensional architecture that can be exploited to enhance target binding and modulate physicochemical properties. The strategic incorporation of a hydroxymethyl group provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability under a range of reaction conditions while allowing for straightforward deprotection when required.
This guide will delve into the key reactions of the hydroxymethyl group, including acylation, etherification, and Mitsunobu reactions, providing detailed experimental protocols and comparative data to illustrate the reactivity profile of each building block.
I. Reactivity at the Hydroxymethyl Group: A Comparative Analysis
The primary alcohol of this compound and its analogues is a key site for synthetic elaboration. The following sections detail common transformations and provide a comparative perspective on the reactivity of the azepane, piperidine, and pyrrolidine scaffolds.
Acylation: Formation of Ester Linkages
Acylation of the hydroxymethyl group is a fundamental transformation for introducing ester functionalities, which can act as prodrug moieties or key pharmacophoric elements. This reaction is typically achieved using acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents.
Experimental Protocol: Acylation with Acetyl Chloride
To a solution of the respective N-Boc protected (hydroxymethyl)heterocycle (1.0 eq.) and a hindered base such as triethylamine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, acetyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.
| Building Block | Product | Typical Yield (%) |
| This compound | tert-Butyl 4-(acetoxymethyl)azepane-1-carboxylate | 90-95% |
| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | tert-Butyl 3-(acetoxymethyl)piperidine-1-carboxylate | 92-97% |
| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | tert-Butyl 3-(acetoxymethyl)pyrrolidine-1-carboxylate | 93-98% |
Causality Behind Experimental Choices: The use of a hindered base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing as a nucleophile. Anhydrous conditions are necessary to prevent hydrolysis of the acyl chloride. The reaction is initiated at a low temperature to control the initial exothermic reaction.
Reactivity Comparison: In general, the reactivity of the primary alcohol towards acylation is high across all three scaffolds, with yields being consistently excellent. Minor differences in yield can be attributed to steric hindrance around the reaction center, though in the case of these specific isomers, the effect is minimal.
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of surplus materials and contaminated waste. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]
This hazard profile dictates that this compound must be treated as a hazardous waste.[5][6] Direct disposal into standard trash or down the drain is strictly prohibited and can lead to environmental contamination and potential harm to human health.[7][8] The overarching principle is to contain the chemical and its residues, preventing their release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, the following minimum PPE must be worn during all handling and disposal procedures:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, inspected for integrity before use. | To prevent skin contact and subsequent irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes and airborne particles that could cause serious irritation.[1] |
| Lab Coat | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities. | To minimize the inhalation of any dust or aerosols, which could lead to respiratory tract irritation.[1][4] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound in various forms.
Caption: Decision workflow for the proper disposal of this compound and associated waste.
Disposal of Unused or Surplus this compound
-
Do Not Attempt Neutralization: Due to its chemical structure, there is no simple, in-lab neutralization procedure that can render this compound non-hazardous.
-
Container Selection: If possible, keep the surplus material in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, clean, and chemically compatible container with a secure lid.
-
Labeling: The container must be labeled as hazardous waste in accordance with your institution's and local regulations. The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1]
Disposal of Contaminated Labware and Materials
This includes items such as glassware, stir bars, and weighing boats that have come into direct contact with the compound.
-
Initial Decontamination (Optional but Recommended): For glassware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) can help remove the bulk of the residue. Crucially, the solvent rinsate must be collected and treated as hazardous waste.
-
Segregation:
-
Non-sharp items: Place in a designated, leak-proof container or a durable, labeled plastic bag specifically for solid chemical waste.
-
Sharps (e.g., broken glassware): Must be placed in a puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[9]
-
-
Labeling: The container for contaminated materials should be labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Disposal: Arrange for the disposal of the container through your institution's hazardous waste management program.
Disposal of Contaminated Personal Protective Equipment (PPE)
-
Gloves: After handling the compound, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in a designated solid hazardous waste container.
-
Lab Coats: If significant contamination of a lab coat occurs, it should be professionally laundered by a service familiar with handling chemically contaminated clothing or disposed of as hazardous waste. Do not take contaminated lab coats home.
Spill Management: A Contingency Plan
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Secure the Area: Prevent access to the spill area.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Final Cleaning: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and cleaning materials. All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS office in accordance with your institution's policies.
Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[10][11] These regulations govern everything from waste identification and labeling to transportation and final disposal.[6][12][13] Adherence to these regulations is not optional. Your institution's EHS office is your primary resource for ensuring compliance with all applicable laws.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- 1. aaronchem.com [aaronchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. goodway.com [goodway.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the ability to safely and effectively handle novel chemical entities is paramount. Tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate, a key building block in contemporary medicinal chemistry, requires a nuanced understanding of its handling characteristics to ensure both personal safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural lists to instill a culture of informed safety.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is considered harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1][2][3]. These classifications are not merely abstract warnings; they are directives that inform every aspect of our handling protocol. The potential for skin and eye irritation necessitates the creation of a robust barrier between the chemical and the user, while the risk of respiratory irritation underscores the importance of a well-ventilated workspace.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE for various laboratory operations. It is crucial to remember that this is a baseline; a dynamic risk assessment of your specific experimental conditions may warrant additional protective measures.
| Operation | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- N95 or P95 Particulate Respirator | To prevent skin contact with fine particulates, protect eyes from airborne dust, and avoid inhalation of the solid compound. |
| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (when handling larger volumes) | To protect against splashes and direct skin/eye contact with the dissolved compound. A face shield offers broader protection for the entire face. |
| Reaction Setup and Workup | - Nitrile or Neoprene Gloves- Chemical-Resistant Laboratory Coat or Apron- Chemical Splash Goggles- Work within a certified Chemical Fume Hood | To provide a contained and ventilated environment, minimizing inhalation exposure and protecting from potential splashes during transfers and manipulations. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Disposable Coveralls- Chemical Splash Goggles- Air-Purifying Respirator with appropriate cartridges | To ensure full-body protection and prevent inhalation of vapors or dust during the cleanup of a significant spill. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
The following protocols are designed to be self-validating systems, where each step logically builds upon the last to ensure a consistently safe working environment.
Preparation and Weighing
-
Pre-use Inspection: Before handling the compound, visually inspect the container for any signs of damage or leakage.
-
Designated Area: Conduct all weighing and initial handling within a chemical fume hood or a powder containment hood to mitigate the risk of inhaling airborne particulates.
-
Glove Integrity: Always inspect gloves for tears or punctures before use[1][4]. Double-gloving is a prudent measure to provide an additional layer of protection.
-
Static Control: When handling the powdered form, be mindful of static electricity which can cause the powder to disperse unexpectedly. Utilize anti-static weighing paper or a static-control device if available.
Dissolution and Transfer
-
Solvent Selection: Use the appropriate solvent as dictated by your experimental protocol. Be aware of the hazards associated with the chosen solvent and adjust your PPE accordingly.
-
Controlled Addition: When dissolving the solid, add the solvent slowly and in a controlled manner to avoid splashing.
-
Contained Transfers: Utilize a funnel or a cannula for transferring solutions to minimize the risk of spills. All transfers should be performed within a chemical fume hood.
Reaction and Monitoring
-
Fume Hood Protocol: All reactions involving this compound must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height.
-
Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely to prevent uncontrolled reactions or solvent evaporation.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists[1][2][4].
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][4].
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][4].
-
In Case of Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Disposal Plan: Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.
-
Waste Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed and reputable waste disposal company[1]. Never dispose of this compound down the drain or in regular trash.
-
Contaminated Packaging: Dispose of the original packaging as unused product[1].
By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
